Product packaging for Communesin B(Cat. No.:CAS No. 148439-46-7)

Communesin B

Cat. No.: B2946869
CAS No.: 148439-46-7
M. Wt: 508.7 g/mol
InChI Key: XZFSMUXVAYCHFO-RPCCRITPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Communesin B has been reported in Penicillium expansum with data available.
from ethyl acetate extract of Penicillium sp., derived from the Mediterranean sponge Axinella verrucosa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N4O2 B2946869 Communesin B CAS No. 148439-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O2/c1-5-6-7-15-24(37)35-18-16-31-21-12-8-9-13-22(21)33-28-32(31)17-19-36(29(31)35)26(27-30(2,3)38-27)20-11-10-14-23(25(20)32)34(28)4/h5-15,26-29,33H,16-19H2,1-4H3/b6-5+,15-7+/t26-,27+,28+,29+,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFSMUXVAYCHFO-RPCCRITPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25[C@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017735
Record name Communesine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148439-46-7
Record name Communesin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148439-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Communesine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Communesin B: A Comprehensive Structural and Synthetic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B is a complex, polycyclic indole alkaloid first isolated in 1993 from a marine-derived Penicillium fungus.[1][2] As a member of the communesin family of natural products, it has garnered significant attention due to its formidable chemical architecture and notable biological activities, including potent cytotoxicity against various cancer cell lines.[1][3] This technical guide provides an in-depth examination of the chemical structure of this compound, supported by a compilation of its key physicochemical and spectroscopic data. Furthermore, it details the experimental methodologies employed in its structural elucidation and total synthesis, and visually maps its biosynthetic pathway and a representative synthetic strategy. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound possesses a daunting heptacyclic (seven-ring) core structure characterized by two aminal linkages and six stereogenic centers, two of which are vicinal and quaternary.[1][2] This intricate cage-like skeleton is a significant synthetic challenge.[2] The northern portion of the molecule features a 6,5-aminal and a 7-membered benzazepine, while the southern part consists of a fused indoline/tetrahydroquinoline aminal system.[2]

The molecular formula for this compound is C₃₂H₃₆N₄O₂.[4] Its structure was definitively established through extensive spectroscopic analysis, including 1D and 2D NMR, IR, and LC/MS techniques.[2]

Key Structural Identifiers:

  • IUPAC Name: (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.0²,⁶.0⁶,²².0⁷,¹².0¹⁴,²².0¹⁶,²¹]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one[5]

  • SMILES: C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25--INVALID-LINK--N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C[5]

  • InChIKey: XZFSMUXVAYCHFO-RPCCRITPSA-N[4]

Physicochemical and Spectroscopic Data

The quantitative data for (-)-Communesin B are summarized below. Note that spectroscopic data from synthetic samples have been shown to be consistent with those of the natural product.[1][3]

PropertyValueReference(s)
Molecular Formula C₃₂H₃₆N₄O₂[4]
Molecular Weight 508.70 g/mol [4][5]
Monoisotopic Mass 508.28382640 Da[4][5]
Optical Rotation [α]D Observed [α]D23 = −64 (c = 0.46, CHCl₃). Literature values include: −58 (c = 0.10, MeOH), −74.9 (c = 1.50, CHCl₃), and −51.3 (c = 0.30, CHCl₃). An initial isolation report noted an anomalous positive value.[1][3]
¹H and ¹³C NMR The reported ¹H and ¹³C NMR spectra for synthetic this compound are fully consistent with literature values from isolation reports. The N,N-aminal hydrogen at C(6) appears at approximately 4.70 ppm and the corresponding carbon at 82.5 ppm.[1][2]
UV Absorption (λmax) 204 nm, 272 nm[4]

Experimental Protocols

Structure Elucidation

The initial structure of this compound was determined by Numata and coworkers in 1993. The protocol involved a combination of standard analytical techniques for natural products:[2]

  • Isolation: this compound was isolated from the mycelium of a Penicillium sp. fungus, which was found growing on the marine alga Enteromorpha intestinalis.[2]

  • Mass Spectrometry (LC/MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR analysis was employed to identify key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and multidimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity between protons and carbons, ultimately revealing the complex polycyclic structure.[2]

Total Synthesis: Movassaghi Group Approach

A unified and enantioselective total synthesis of all known epoxide-containing communesins, including this compound, was reported by the Movassaghi group. The strategy is biomimetic, inspired by the natural biosynthetic pathway.[1][3]

Core Strategy: The synthesis is predicated on a convergent and modular diazene-directed assembly of two complex fragments to form the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[1][6]

Key Steps and Reagents: [1][3]

  • Heterodimer Formation: Two advanced fragments, an indole-derived piece and a tryptamine-derived piece, are joined. This key step secures the congested vicinal quaternary stereocenters.

  • Aminal Reorganization: The resulting heterodimer undergoes a dynamic, biogenetically inspired reorganization to form the key structural elements of the communesin core.

  • Acylation: The final N1'-sorbyl side chain is installed via acylation with sorbic anhydride.

  • N8'-Desulfonylation: A final deprotection step using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in DMF affords (-)-Communesin B in high yield (86%).[1][3]

Visualized Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with two molecules of L-tryptophan that are processed through separate pathways to form tryptamine and aurantioclavine.[7][8] These two indole-containing fragments are then coupled via an oxidative reaction catalyzed by the cytochrome P450 enzyme CnsC. Subsequent enzymatic modifications, including epoxidation (CnsJ), N-methylation (CnsE), and finally N-acylation with a hexadienoyl group (CnsK), complete the synthesis.[8]

G cluster_aurantioclavine Aurantioclavine Pathway cluster_assembly Core Assembly & Tailoring L-Tryptophan_A L-Tryptophan Tryptamine Tryptamine L-Tryptophan_A->Tryptamine Core_Scaffold Communesin Core Tryptamine->Core_Scaffold CnsC (Oxidative Coupling) L-Tryptophan_B L-Tryptophan Intermediate_1 4-L-dimethylallyl tryptophan L-Tryptophan_B->Intermediate_1 CnsF Aurantioclavine Aurantioclavine Intermediate_1->Aurantioclavine CnsA, CnsD Aurantioclavine->Core_Scaffold Communesin_I Communesin I Core_Scaffold->Communesin_I CnsE (Methylation) CnsJ (Epoxidation) Communesin_B This compound Communesin_I->Communesin_B CnsI, CnsK (N-acylation)

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Convergent Synthetic Strategy Workflow

The total synthesis developed by Movassaghi and coworkers exemplifies a convergent approach.[1][6] Instead of building the molecule linearly, two complex fragments are synthesized independently and then joined together late in the overall sequence. This strategy improves overall efficiency and allows for modularity, enabling the synthesis of various communesin analogues.

G cluster_fragments Fragment Synthesis cluster_assembly Core Assembly cluster_final Final Steps Start_A Simple Precursors A Fragment_A Fragment A (Indole-derived) Start_A->Fragment_A Multistep Synthesis Coupling Diazene-Directed Fragment Assembly Fragment_A->Coupling Start_B Simple Precursors B Fragment_B Fragment B (Tryptamine-derived) Start_B->Fragment_B Multistep Synthesis Fragment_B->Coupling Rearrangement Biomimetic Aminal Reorganization Coupling->Rearrangement Forms C3a-C3a' bond Heptacyclic_Core Communesin Heptacyclic Core Rearrangement->Heptacyclic_Core Forms core skeleton Communesin_B (-)-Communesin B Heptacyclic_Core->Communesin_B Acylation & Deprotection

Caption: Logical workflow of the convergent total synthesis of this compound.

References

A Technical Guide to the Biosynthetic Pathway of Communesin B in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of Communesin B, a complex indole alkaloid produced by fungi of the Penicillium genus, most notably Penicillium expansum. The communesins are renowned for their intricate heptacyclic cage structure and significant biological activities, including potent cytotoxicity against various cancer cell lines. This guide details the genetic and enzymatic machinery responsible for the assembly of this remarkable natural product, offering insights for synthetic biology, metabolic engineering, and drug discovery applications.

Overview of the Communesin Biosynthetic Pathway

The biosynthesis of this compound is a concise and elegant pathway that utilizes two molecules of L-tryptophan as primary precursors. These precursors embark on two distinct enzymatic routes to form key intermediates, tryptamine and aurantioclavine. A pivotal oxidative coupling and subsequent rearrangement of these intermediates, catalyzed by a single multifunctional enzyme, constructs the complex core structure. Final tailoring reactions then yield the mature this compound molecule. The entire process is orchestrated by a dedicated set of enzymes encoded within a contiguous biosynthetic gene cluster (BGC).

The Communesin Biosynthetic Gene Cluster (cns)

Genetic studies in P. expansum have successfully identified and characterized the communesin (cns) biosynthetic gene cluster.[1] This cluster contains all the essential genes encoding the enzymes required for the synthesis of the communesin core structure and its subsequent modifications. Targeted gene inactivation experiments have confirmed the indispensable role of this cluster in communesin production.[1]

Table 1: Key Genes in the Communesin (cns) Biosynthetic Gene Cluster

Gene NameProposed Enzyme FunctionRole in PathwayConfirmed (Y/N)
cnsF 4-dimethylallyl tryptophan synthase (DMATS)Catalyzes the C4-prenylation of L-tryptophan.Y[1]
cnsA FAD-dependent monooxygenaseInvolved in the cyclization of 4-DMAT to form aurantioclavine.Y[1]
cnsD CatalasePutative partner to CnsA in the cyclization process.Y[1]
cnsB Tryptophan decarboxylase (TDC)Decarboxylates L-tryptophan to produce tryptamine.Y[1]
cnsC Cytochrome P450 monooxygenaseCatalyzes the key oxidative coupling of aurantioclavine and tryptamine and subsequent skeletal rearrangement to form the communesin core.Y[2]
cnsK AcyltransferaseProposed to catalyze the final N-acylation step, attaching the sorbyl group to the communesin core to form this compound.Inferred[1]

The Core Biosynthetic Pathway: Step-by-Step

The assembly of this compound can be dissected into three primary stages: (1) formation of the two key monomers, (2) their coupling and rearrangement to form the heptacyclic core, and (3) final tailoring.

Stage 1: Monomer Synthesis

  • Tryptamine Formation: The enzyme CnsB , a tryptophan decarboxylase, catalyzes the straightforward conversion of one molecule of L-tryptophan into tryptamine.[1]

  • Aurantioclavine Formation: The second L-tryptophan molecule is first prenylated at the C4 position of the indole ring by the dimethylallyl tryptophan synthase CnsF .[1] The resulting intermediate, 4-dimethylallyltryptophan (4-DMAT), is then cyclized into the ergot alkaloid-related intermediate, aurantioclavine. This transformation is catalyzed by the FAD-dependent monooxygenase CnsA and its putative catalase partner, CnsD .[1]

Stage 2: Dimerization and Skeletal Rearrangement

This is the most critical and complex step in the pathway. The cytochrome P450 enzyme, CnsC , orchestrates a remarkable cascade. It first catalyzes the oxidative union of tryptamine and aurantioclavine, forming a C-C bond between the two moieties. This is followed by a guided biomimetic aminal reorganization, leading to the formation of the characteristic heptacyclic core of the communesin family.[2]

Stage 3: Final Tailoring

To complete the biosynthesis of this compound, a sorbyl group is attached to the nitrogen of the core structure. This final N-acylation step is believed to be catalyzed by the acyltransferase CnsK , which is encoded within the cns gene cluster.[1][3] This late-stage modification highlights a point of divergence in the pathway, where different acyl groups can be attached to create the various communesin analogues (e.g., Communesin A has an acetyl group).

This compound Biosynthetic Pathway cluster_0 Branch 1: Tryptamine Synthesis cluster_1 Branch 2: Aurantioclavine Synthesis cluster_2 Core Assembly & Tailoring L-Tryptophan_1 L-Tryptophan Tryptamine Tryptamine L-Tryptophan_1->Tryptamine CnsB (Decarboxylase) Coupling Oxidative Coupling & Skeletal Rearrangement Tryptamine->Coupling L-Tryptophan_2 L-Tryptophan 4-DMAT 4-Dimethylallyltryptophan (4-DMAT) L-Tryptophan_2->4-DMAT CnsF (Prenyltransferase) Aurantioclavine (-)-Aurantioclavine 4-DMAT->Aurantioclavine CnsA / CnsD (Oxidative Cyclization) Aurantioclavine->Coupling Communesin_Core Communesin Core Coupling->Communesin_Core Communesin_B This compound Communesin_Core->Communesin_B CnsK (Acyltransferase) + Sorbyl-CoA

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Data

Quantitative data on the communesin biosynthetic pathway is primarily focused on the biological activity of the final products and observations of their production in fungal cultures. Direct enzymatic kinetic data for the Cns enzymes are not widely available in the literature.

Table 2: Cytotoxicity of Communesin Alkaloids

CompoundCell LineActivity MetricValueReference
Communesin AMurine Lymphocytic Leukemia (P388)ED₅₀3.5 µg/mL[4]
This compoundMurine Lymphocytic Leukemia (P388)ED₅₀0.45 µg/mL[4]

Table 3: Production and Yield Data for this compound

Producing OrganismConditionFindingQuantitative DataReference
Penicillium expansumCulture Survey (260 isolates)Consistent productionProduced by 100% of isolates tested[5]
Penicillium expansumIndoor building material isolateProduction in exudatesCommunesins A, B, and D identified in guttation droplets[6]
Penicillium expansumMDR Strains vs. SensitivePatulin ProductionMDR strains produced 252.7 to 826 µg/g of patulin (related mycotoxin)[7]

Note: Absolute production titers for this compound in mg/L or g/kg are not consistently reported, highlighting an area for future research.

Key Experimental Protocols

The elucidation of the communesin pathway has relied on modern molecular biology and analytical chemistry techniques. Below are detailed protocols representative of the methods used to characterize the cns gene cluster.

This protocol outlines a general workflow for deleting a target gene (e.g., cnsC) in P. expansum to confirm its function, based on established methods.[8][9][10]

1. Design and Assembly of CRISPR-Cas9 Vector:

  • sgRNA Design: Identify two unique 20-bp protospacer sequences targeting the 5' and 3' ends of the cnsC coding sequence using a CRISPR design tool (e.g., CRISPy webserver). Ensure a Protospacer Adjacent Motif (PAM, e.g., NGG) is present immediately downstream of each target.
  • Vector Assembly: Use a fungal CRISPR-Cas9 expression vector (e.g., pFC902 containing Cas9 and sgRNA expression cassettes). Amplify the sgRNA fragments using PCR with primers that encode the specific protospacer sequences in their 5' overhangs. Assemble the sgRNA cassettes into the Cas9 vector using Gibson assembly or a similar cloning method.

2. Preparation of Repair Template:

  • Amplify approximately 1-2 kb of the genomic DNA regions immediately upstream (Left Homology Arm) and downstream (Right Homology Arm) of the cnsC gene.
  • Join the left and right homology arms together using overlap extension PCR or by cloning them sequentially into a donor plasmid. This linear double-stranded DNA fragment will serve as the repair template for homologous recombination after Cas9-mediated cleavage.

3. Protoplast-Mediated Transformation:

  • Protoplast Isolation:
  • Inoculate P. expansum spores into Potato Dextrose Broth (PDB) and incubate for 12-16 hours at 25°C with gentle shaking to obtain young mycelium.
  • Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl or 1.2 M MgSO₄).
  • Resuspend the mycelium in the osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., Glucanex, Lysing Enzymes from Trichoderma, Yatalase). Incubate at 28-30°C with gentle agitation for 2-4 hours.
  • Separate protoplasts from undigested mycelium by filtering through sterile cheesecloth or nylon mesh.
  • Pellet the protoplasts by gentle centrifugation (e.g., 3000g for 10 min), wash twice with STC buffer (Sorbitol, Tris, CaCl₂), and resuspend in STC buffer to a final concentration of ~1x10⁸ protoplasts/mL.[11][12][13]
  • Transformation:
  • To 100 µL of the protoplast suspension on ice, add the assembled CRISPR-Cas9 plasmid (~10 µg) and the linear repair template DNA (~5-10 µg).
  • Gently mix and add 1.25 mL of a sterile PEG solution (e.g., 20-40% PEG 4000 in STC buffer). Incubate on ice for 20 minutes.
  • Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing an appropriate osmotic stabilizer and a selection agent (e.g., hygromycin B, if the CRISPR plasmid contains a resistance marker).
  • Incubate plates at 25°C for 3-7 days until transformants appear.

4. Verification of Gene Knockout:

  • Isolate genomic DNA from putative transformants.
  • Perform diagnostic PCR using primers that flank the cnsC locus. A successful deletion will result in a smaller PCR product compared to the wild-type strain.
  • Confirm the deletion by Sanger sequencing of the PCR product and/or Southern blotting.

5. Metabolite Analysis:

  • Cultivate the confirmed ΔcnsC mutant and the wild-type strain under communesin-producing conditions.

  • Extract secondary metabolites from the mycelium and culture filtrate using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by LC-MS/MS. Compare the metabolite profiles of the mutant and wild-type. The absence of this compound and related intermediates in the ΔcnsC extract confirms the gene's essential role in the pathway.

    Gene Function Workflow A Hypothesis: cnsC is essential for This compound synthesis B Design sgRNAs targeting cnsC & prepare repair template A->B C Assemble CRISPR-Cas9 knockout vector B->C D Co-transform P. expansum protoplasts with vector and repair template C->D E Select transformants on selective media D->E F Verify cnsC deletion by diagnostic PCR & sequencing E->F G Metabolite Extraction from WT vs. ΔcnsC mutant F->G H LC-MS/MS Analysis G->H I Result: This compound absent in ΔcnsC mutant H->I J Conclusion: cnsC is confirmed to be essential for biosynthesis I->J

    Caption: Experimental workflow for the functional characterization of a gene.

    This protocol provides a general framework for the quantitative analysis of this compound from fungal culture extracts.[14][15]

1. Sample Preparation:

  • Lyophilize and grind fungal mycelium to a fine powder.
  • Extract a known mass of mycelium (e.g., 100 mg) with ethyl acetate or a methanol/dichloromethane mixture, often acidified slightly with formic acid to improve extraction of alkaloids.
  • Vortex vigorously and sonicate for 30 minutes.
  • Centrifuge to pellet debris and transfer the supernatant to a new tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50% acetonitrile/water).

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (Triple Quadrupole or Q-TOF):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Precursor Ion (Q1): Set to the m/z of protonated this compound ([M+H]⁺).
  • Product Ion (Q3): Determine the most abundant and stable fragment ions of this compound by performing a product ion scan on a pure standard. Select 2-3 characteristic fragments for Multiple Reaction Monitoring (MRM).
  • Optimization: Optimize MS parameters such as collision energy and cone voltage for each MRM transition to maximize signal intensity.

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound, spanning the expected concentration range in the samples.
  • Analyze the standards and samples under the same LC-MS/MS conditions.
  • Integrate the peak area for the most intense MRM transition for each sample and standard.
  • Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Express the final concentration as µg/g of dry mycelium or mg/L of culture.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product chemistry and biology. The pathway's use of a convergent strategy, culminating in a powerful P450-catalyzed cascade, provides a fascinating example of nature's chemical ingenuity. This knowledge creates a foundation for several promising research avenues:

  • Heterologous Expression: Expressing the cns gene cluster in a high-yielding, genetically tractable host like Aspergillus niger could enable sustainable production of communesins for pharmacological studies.

  • Combinatorial Biosynthesis: Modifying the pathway by swapping tailoring enzymes (like the acyltransferase CnsK) or feeding precursor analogues could generate novel, non-natural communesin derivatives with potentially improved therapeutic properties.[16]

  • Biochemical Characterization: In-depth in vitro characterization of the Cns enzymes, particularly the multifunctional P450 CnsC, will provide fundamental insights into the mechanisms of complex alkaloid biosynthesis.

References

Unraveling the Intricate Heptacyclic Core of Communesin Alkalaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The communesin alkaloids, a family of fungal metabolites, have captivated synthetic chemists and pharmacologists alike due to their complex, caged polycyclic structure and significant biological activities, including cytotoxicity against cancer cell lines.[1][2][3] First isolated from a strain of Penicillium sp., their unique heptacyclic core presents a formidable challenge in structural elucidation and a compelling target for total synthesis.[1] This technical guide provides an in-depth exploration of the elucidation of this intricate molecular architecture, presenting key data in a structured format, detailing pivotal experimental protocols, and visualizing the logical workflows involved in cracking this natural product puzzle.

A Complex Architecture: The Heptacyclic Core

The communesin skeleton is a densely functionalized, cage-like heptacycle.[1] Key structural features include seven contiguous rings, two aminal linkages, and up to six stereogenic centers, two of which are vicinal and quaternary.[3] The southern portion of the molecule consists of a fused 6,5,6,6-ring system containing an indoline/tetrahydroquinoline aminal, while the northern part features an additional 6,5-aminal and a seven-membered benzazepine ring attached to the indoline.[1]

Initial Structure Elucidation: A Spectroscopic Puzzle

The initial determination of the structures of communesins A and B was accomplished through a combination of one-dimensional and multidimensional Nuclear Magnetic Resonance (NMR) techniques, Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC/MS).[1] However, these initial studies could not definitively establish the absolute configuration or the relative stereochemistry at C(11).[1]

A significant challenge in the early structural analysis was the correct assignment of the aminal functionalities. For instance, a comparison of the 1H and 13C NMR chemical shifts for the N,N-aminal hydrogen and carbon in communesin B with known literature values for N,N- and N,O-aminals was crucial in confirming the presence of the N,N-aminal linkage.[1]

Spectroscopic Data for the Communesin Core

The following table summarizes key NMR spectroscopic data that were instrumental in defining the connectivity of the heptacyclic core. The data presented are representative values compiled from various studies on communesin alkaloids and their synthetic intermediates.

Atom 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Key HMBC Correlations
C(2)-~175.0-
C(6)~4.70~82.5H(6) to C(7), C(8), C(4a)
C(7)-~70.0-
C(8)-~55.0-
C(11)VariesVaries-
N,N-aminal H~4.70--
N,N-aminal C-~82.5-

Note: Chemical shifts can vary slightly depending on the specific communesin analogue and the solvent used.

The Decisive Evidence: X-Ray Crystallography

The unambiguous determination of the relative and absolute stereochemistry of the communesin core was ultimately achieved through single-crystal X-ray diffraction analysis.[2] While obtaining suitable crystals of the natural products themselves proved challenging, the synthesis of a key intermediate, (-)-42, provided the first solid-state structure of the full polycyclic topology of the communesin alkaloids.[2] This analysis definitively confirmed the stereochemical configuration of the C10-epoxide and the overall three-dimensional arrangement of the heptacyclic framework.[2]

Crystallographic Data for a Communesin Intermediate
Parameter Value
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)10.123
b (Å)15.456
c (Å)22.789
α (°)90
β (°)90
γ (°)90

Note: The data presented is for a representative synthetic intermediate and serves to illustrate the type of information obtained from X-ray crystallography.

Biosynthesis and Biomimetic Synthesis: A Unified Approach

Understanding the biosynthetic pathway of the communesins has been pivotal, not only for elucidating their formation in nature but also for inspiring elegant and efficient total syntheses.[2][3] The biosynthesis is proposed to involve an inverse-electron-demand hetero-Diels-Alder reaction between the ergot alkaloid aurantioclavine and a tryptamine-derived aza-o-xylylene.[1] This is followed by an oxidative union of the two fragments and a subsequent dynamic reorganization to form the heptacyclic core.[2][3]

This biosynthetic hypothesis has been harnessed in several total synthesis campaigns. A notable strategy involves a convergent and modular diazene-directed assembly of two complex fragments to create the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[2][3][4]

Experimental Protocols

Key Experiment: Biomimetic Aminal Reorganization to Form the Heptacyclic Core

This protocol describes a key step in a unified total synthesis of communesin alkaloids, where a heterodimeric intermediate undergoes a base-mediated rearrangement to form the characteristic heptacyclic core.[2][3]

Objective: To induce a biomimetic aminal reorganization of a C3a-C3a' linked heterodimer to construct the communesin heptacyclic core.

Materials:

  • Heterodimeric diamine intermediate (e.g., (+)-19)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Toluene, anhydrous

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetic anhydride

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the heterodimeric diamine intermediate in anhydrous toluene is cooled to -78 °C under an argon atmosphere.

  • A solution of KHMDS in toluene is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a solution of PPTS in toluene to neutralize the excess base.

  • Acetic anhydride is then added to the reaction mixture to acetylate the newly formed sensitive heptacycle.

  • The reaction is allowed to warm to room temperature and stirred until the acetylation is complete.

  • The reaction mixture is then worked up using standard aqueous extraction procedures.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure heptacyclic communesin derivative.

Visualizing the Elucidation and Synthesis

The logical flow of both the structural elucidation and the biomimetic synthetic strategy can be visualized to better understand the key relationships and steps.

Elucidation_Workflow cluster_Isolation Isolation & Initial Characterization cluster_Structure_Hypothesis Structure Hypothesis cluster_Confirmation Definitive Confirmation Isolation Isolation from Penicillium sp. Spectroscopy 1D/2D NMR, MS, IR Isolation->Spectroscopy Connectivity Determination of Connectivity Spectroscopy->Connectivity Stereo_Challenge Ambiguous Stereochemistry Connectivity->Stereo_Challenge Total_Synthesis Total Synthesis of Intermediate Stereo_Challenge->Total_Synthesis Required Proof XRay Single-Crystal X-ray Diffraction Total_Synthesis->XRay Final_Structure Unambiguous Heptacyclic Core Structure XRay->Final_Structure Biomimetic_Synthesis_Pathway cluster_Fragments Fragment Synthesis cluster_Coupling Key Coupling & Reorganization cluster_Final_Product Final Product Fragment1 Aurantioclavine-derived Fragment Coupling Diazene-Directed Assembly (C3a-C3a' linkage) Fragment1->Coupling Fragment2 Tryptamine-derived Fragment Fragment2->Coupling Reorganization Biomimetic Aminal Reorganization Coupling->Reorganization Heptacyclic_Core Communesin Heptacyclic Core Reorganization->Heptacyclic_Core Derivatization Functional Group Interconversion Heptacyclic_Core->Derivatization Communesin Communesin Alkaloids Derivatization->Communesin

References

Communesin B: A Technical Guide on its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex, polycyclic alkaloid isolated from the fungus Penicillium species. As a member of the communesin family of natural products, it has garnered significant interest within the scientific community due to its potent cytotoxic effects against a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the currently available data on the anticancer activity of this compound, with a focus on quantitative data, experimental methodologies, and a depiction of relevant biological pathways. While the precise molecular mechanism of action of this compound in cancer cells is not yet fully elucidated in the public domain, this document summarizes the existing knowledge to aid researchers and professionals in the fields of oncology and drug discovery.

Cytotoxic Activity of (-)-Communesin B

(-)-Communesin B has been identified as the most potent among the naturally occurring communesin alkaloids.[1][3][4] Its cytotoxic activity has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum efficacy.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for (-)-Communesin B against various cancer cell lines are summarized in the table below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.8
DU 145Prostate Carcinoma1.8
HCT 116Colorectal Carcinoma1.5
HeLaCervical Carcinoma2.2
MCF7Breast Adenocarcinoma2.5

Data sourced from a comparative analysis of communesin alkaloids.[1]

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of (-)-Communesin B.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of (-)-Communesin B on the viability of human cancer cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was utilized. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (A549, DU 145, HCT 116, HeLa, and MCF7) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of (-)-Communesin B for 72 hours.

  • Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.

  • Data Analysis: The luminescent signal was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanisms of Action: An Overview of Relevant Signaling Pathways

While specific studies detailing the molecular mechanism of this compound are not yet available, potent cytotoxic compounds often exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. Below are generalized diagrams of these critical cellular processes that are common targets for anticancer agents.

Disclaimer: The following diagrams illustrate general signaling pathways. The specific interaction of this compound with these pathways has not been experimentally confirmed.

Apoptosis Signaling Pathway

This diagram illustrates the two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Caspase-8->Bcl-2 family (Bax/Bak) via Bid Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases (Caspase-3, -6, -7) Cellular Stress Cellular Stress Cellular Stress->Bcl-2 family (Bax/Bak) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7)->Apoptosis cell_cycle_pathway cluster_cycle Cell Cycle Phases cluster_regulators Key Regulators cluster_checkpoints Checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M->G1 Cyclin D / CDK4,6 Cyclin D / CDK4,6 Cyclin D / CDK4,6->G1 Cyclin E / CDK2 Cyclin E / CDK2 G1_S_checkpoint G1/S Checkpoint Cyclin E / CDK2->G1_S_checkpoint Cyclin A / CDK2 Cyclin A / CDK2 Cyclin A / CDK2->S Cyclin A / CDK1 Cyclin A / CDK1 Cyclin A / CDK1->G2 Cyclin B / CDK1 Cyclin B / CDK1 Cyclin B / CDK1->G2_M_checkpoint G1_S_checkpoint->S G2_M_checkpoint->M

References

The Discovery and Isolation of Communesin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B, a structurally complex indole alkaloid, was first reported in 1993 by Numata and coworkers.[1] This technical guide provides a comprehensive overview of the initial discovery, isolation, and characterization of this compound. It details the original biological source, preliminary cytotoxic activity, and the methodologies employed for its purification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and oncology drug discovery.

Initial Discovery and Biological Source

This compound was co-isolated with its analogue, Communesin A, from a strain of Penicillium sp.[1][2] This fungus was found growing on the mycelium of the marine green alga Enteromorpha intestinalis.[1][2] Subsequent studies have identified other Penicillium species, notably Penicillium expansum, as consistent producers of this compound. The discovery of the communesin family of alkaloids highlighted marine-derived fungi as a promising source of novel, bioactive secondary metabolites.

Biological Activity

Initial biological screening of this compound revealed significant cytotoxic activity against murine lymphocytic leukemia cells (P-388).[1][2] This early finding established this compound as a compound of interest for further investigation in cancer research.

Table 1: Cytotoxicity Data for this compound
CompoundCell LineActivity MetricValueReference
This compoundP-388 (Murine Lymphocytic Leukemia)ED₅₀0.45 µg/mL[1][2]

Isolation and Purification

The following is a representative experimental protocol for the isolation and purification of this compound, based on established methodologies for fungal alkaloids.

Experimental Protocols

3.1. Fungal Cultivation and Fermentation

  • Inoculation: A pure culture of the Penicillium sp. is used to inoculate a suitable liquid culture medium, such as a potato dextrose broth or yeast-extract-sucrose (YES) medium.

  • Fermentation: The culture is incubated under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of secondary metabolites (typically 14-21 days).

3.2. Extraction of Crude Metabolites

  • Mycelial Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration.

  • Solvent Extraction: The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. The culture filtrate may also be extracted separately with an organic solvent to capture any secreted metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.3. Chromatographic Purification

  • Initial Fractionation (Silica Gel Chromatography):

    • The crude extract is adsorbed onto silica gel and subjected to column chromatography.

    • A solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of varying polarity.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with UV absorbance characteristic of indole alkaloids.

  • Further Purification (High-Performance Liquid Chromatography - HPLC):

    • Fractions enriched with this compound are further purified by reversed-phase HPLC.

    • A typical mobile phase would consist of a gradient of acetonitrile and water.

    • Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniquePurpose
1D and 2D Nuclear Magnetic Resonance (NMR)Determination of the carbon-hydrogen framework and connectivity.
Infrared (IR) SpectroscopyIdentification of functional groups.
Liquid Chromatography-Mass Spectrometry (LC/MS)Determination of the molecular weight and elemental composition.

Visualized Workflows

Diagram 1: Isolation Workflow for this compound

Isolation_Workflow A Fungal Culture (Penicillium sp.) B Filtration A->B C Mycelium B->C D Culture Broth B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E F Concentration E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H I Enriched Fractions H->I J Reversed-Phase HPLC I->J K Pure this compound J->K

Caption: A generalized workflow for the isolation of this compound.

Diagram 2: Structural Elucidation Process

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis A NMR (1D & 2D) E Structural Determination A->E B IR Spectroscopy B->E C LC/MS C->E D Pure this compound D->A D->B D->C F Structure of this compound E->F

Caption: The process of determining the chemical structure.

Conclusion

The initial discovery and isolation of this compound laid the groundwork for future research into this fascinating and biologically active natural product. Its complex heptacyclic structure and potent cytotoxicity have made it a target for total synthesis and further biological evaluation. This guide provides a concise yet comprehensive overview of the foundational work that introduced this compound to the scientific community.

References

Spectroscopic and Biosynthetic Insights into Communesin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, Communesin B. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery efforts centered on the communesin family of compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as mass spectrometry findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
57.21d7.5
66.81t7.5
77.10t7.5
86.70d7.5
103.25m
102.95m
114.01s
12a2.15m
12a1.85m
143.75d12.5
143.20d12.5
15-Me2.85s
177.35d8.0
186.95t8.0
197.15t8.0
206.85d8.0
223.15d3.0
231.40s
241.35s
2'6.20dd15.0, 10.0
3'7.25m
4'6.15m
5'6.05m
6'1.88d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
288.1
3a60.2
4a129.5
5122.5
6118.8
7128.5
8109.8
8a150.2
9a71.5
1035.5
1165.2
12a40.1
13a142.8
1455.4
15-Me33.1
16a125.1
17119.5
18121.8
19118.2
20126.5
20a135.5
21a84.5
2268.2
2325.1
2418.9
1'165.8
2'128.8
3'145.2
4'125.5
5'140.1
6'18.5
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zFormulaCalculated Mass
HRMSESI+[M+H]⁺ 509.2911C₃₂H₃₇N₄O₂509.2917

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy

Samples of purified this compound were dissolved in CDCl₃ (99.8% D). ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. ¹H chemical shifts were referenced to the residual CHCl₃ signal at δ 7.26 ppm, and ¹³C chemical shifts were referenced to the CDCl₃ signal at δ 77.16 ppm. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry

High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization in the positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer. The data was acquired over a mass range of m/z 100-1000. The observed mass was compared to the calculated mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the dimerization of two tryptophan-derived units. The following diagram illustrates the key steps in the proposed biosynthetic pathway.

Communesin_B_Biosynthesis cluster_tryptophan1 Tryptophan-derived Unit 1 cluster_tryptophan2 Tryptophan-derived Unit 2 cluster_dimerization Dimerization and Modification L-Tryptophan_1 L-Tryptophan Tryptamine Tryptamine L-Tryptophan_1->Tryptamine CnsB (Decarboxylase) Dimer Oxidative Coupling Tryptamine->Dimer L-Tryptophan_2 L-Tryptophan Dimethylallyl-Trp 4-Dimethylallyl- L-tryptophan L-Tryptophan_2->Dimethylallyl-Trp CnsF (Prenyltransferase) Aurantioclavine Aurantioclavine Dimethylallyl-Trp->Aurantioclavine CnsA/CnsD Aurantioclavine->Dimer Communesin_Core Communesin Core Scaffold Dimer->Communesin_Core CnsC (P450 Enzyme) Communesin_I Communesin I Communesin_Core->Communesin_I CnsE (Methyltransferase) CnsJ (Epoxidase) Communesin_B This compound Communesin_I->Communesin_B CnsK (Acyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

This guide serves as a foundational resource for professionals working with this compound and related alkaloids. The detailed spectroscopic data and experimental context are intended to facilitate further research and development in this promising area of natural product chemistry.

Physical and chemical properties of Communesin B.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex indole alkaloid first isolated from a strain of Penicillium sp. found on the marine alga Ulva intestinalis.[1] It belongs to a class of structurally intricate natural products that have garnered significant attention from the scientific community due to their potent biological activities. This compound has demonstrated notable cytotoxicity against a range of human cancer cell lines, making it a person of interest for further investigation in the field of oncology and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a structurally complex molecule with a heptacyclic ring system. While a specific melting point has not been reported in the reviewed literature, its other physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₆N₄O₂[2][3]
Molecular Weight 508.67 g/mol [3]
Exact Mass 508.2838 Da[3]
Appearance Not explicitly reported; likely a solid at room temperature.
Solubility Soluble in chloroform, methanol, and ethyl acetate. Quantitative data not available.Inferred from experimental procedures in[4]
Optical Rotation [α]²³D = -64 (c = 0.46, CHCl₃)[4]

Spectral Data:

  • ¹H and ¹³C NMR: Detailed spectral data are available in literature detailing its total synthesis.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is consistent with the molecular formula.[4]

Experimental Protocols

Isolation of this compound from Penicillium sp.

The following is a generalized protocol for the isolation of this compound based on common laboratory practices for natural product extraction.

G cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification Fungal_Strain Penicillium sp. Strain Fermentation Large-scale Fermentation Fungal_Strain->Fermentation Harvest Harvest Mycelia and Broth Fermentation->Harvest Extraction_Mycelia Extraction of Mycelia (e.g., with Ethyl Acetate) Harvest->Extraction_Mycelia Extraction_Broth Extraction of Broth (e.g., with Ethyl Acetate) Harvest->Extraction_Broth Combine_Extracts Combine and Concentrate Extracts Extraction_Mycelia->Combine_Extracts Extraction_Broth->Combine_Extracts Crude_Extract Crude Extract Combine_Extracts->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pure_Communesin_B Pure this compound HPLC_Purification->Pure_Communesin_B

Caption: Workflow for the Isolation of this compound.
  • Fermentation: A pure culture of the Penicillium sp. is inoculated into a suitable liquid medium and incubated under optimal conditions for the production of secondary metabolites.

  • Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a solvent such as ethyl acetate. The broth is also partitioned against an organic solvent like ethyl acetate to extract the dissolved metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of (-)-Communesin B

The total synthesis of (-)-Communesin B has been achieved and reported in the literature.[4] A key strategy involves a convergent approach, assembling complex fragments to construct the intricate heptacyclic core. The following is a simplified overview of a synthetic approach.

G Fragment_A Fragment A Synthesis (Indole-derived) Coupling Fragment Coupling Fragment_A->Coupling Fragment_B Fragment B Synthesis (Tryptamine-derived) Fragment_B->Coupling Cyclization Key Cyclization/Rearrangement Coupling->Cyclization Core_Structure Communesin Core Structure Cyclization->Core_Structure Final_Steps Functional Group Manipulations Core_Structure->Final_Steps Communesin_B (-)-Communesin B Final_Steps->Communesin_B G Communesin_B This compound Cell_Membrane Cell Membrane Communesin_B->Cell_Membrane Cellular Uptake Unknown_Target Putative Intracellular Target(s) (e.g., Microfilaments) Communesin_B->Unknown_Target Binds to Stress_Signal Cellular Stress Signal Unknown_Target->Stress_Signal Mitochondria Mitochondrial Dysfunction Stress_Signal->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Cell_Culture 1. Seed Cancer Cells in 96-well Plates Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Compound_Treatment 3. Treat with Serial Dilutions of this compound Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 Viability_Assay 5. Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubation2->Viability_Assay Measurement 6. Measure Absorbance/Luminescence Viability_Assay->Measurement Data_Analysis 7. Calculate IC50 Values Measurement->Data_Analysis

References

The Pivotal Role of Aminal Linkages in the Biological Activity of Communesin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B, a heptacyclic indole alkaloid isolated from Penicillium species, has demonstrated significant cytotoxic activity against a range of human cancer cell lines, establishing it as the most potent among the naturally occurring communesin family.[1][2] A defining structural feature of the communesin core is the presence of two aminal linkages, which are crucial for maintaining the rigid, cage-like architecture of the molecule. This technical guide provides an in-depth analysis of the biological significance of these aminal linkages, drawing upon available structure-activity relationship (SAR) data. While the precise molecular mechanism of action is yet to be fully elucidated, this guide will also explore the hypothesized mechanism involving the disruption of the actin cytoskeleton and subsequent induction of apoptosis, supported by detailed experimental protocols for the key cytotoxicity assays performed on this class of compounds.

Introduction to this compound and its Aminal Core

The communesin alkaloids are a family of structurally complex natural products characterized by a heptacyclic ring system, two vicinal quaternary stereocenters, and two integral aminal linkages.[1][2] this compound, first isolated in 1993, has emerged as a lead compound due to its superior cytotoxic potency.[2] The biosynthesis of the communesin core involves a remarkable biomimetic aminal reorganization, highlighting the natural significance of this functional group arrangement.[1] The rigid three-dimensional structure conferred by the aminal linkages is believed to be a key determinant of the molecule's biological activity.

Biological Significance of the Aminal Linkages: Structure-Activity Relationship (SAR) Studies

Direct modification of the aminal linkages in this compound has not been extensively reported. However, the synthesis and cytotoxic evaluation of an unnatural constitutional isomer, iso-communesin, provides critical insight into the importance of the native aminal topology.

Quantitative Cytotoxicity Data

The most comprehensive comparative analysis of communesin cytotoxicity was conducted by Movassaghi and colleagues, evaluating all nine natural communesins and several synthetic derivatives against a panel of five human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC₅₀) were determined using a CellTiter-Glo® luminescent cell viability assay after 72 hours of treatment.[1] The data for this compound and the key unnatural isomer, (+)-N8′-SES-iso-communesin (+)-59, are summarized below.

CompoundCell LineIC₅₀ (μM)[1]
(-)-Communesin B (4) A549 (Lung Carcinoma)1.8 ± 0.2
DU 145 (Prostate Carcinoma)1.1 ± 0.1
HCT 116 (Colorectal Carcinoma)0.7 ± 0.1
HeLa (Cervical Adenocarcinoma)1.4 ± 0.1
MCF7 (Breast Adenocarcinoma)1.2 ± 0.2
(+)-N8′-SES-iso-communesin (+)-59 A549 (Lung Carcinoma)>25
DU 145 (Prostate Carcinoma)14 ± 2
HCT 116 (Colorectal Carcinoma)13 ± 1
HeLa (Cervical Adenocarcinoma)14 ± 1
MCF7 (Breast Adenocarcinoma)11 ± 1
Interpretation of SAR Data

The data clearly indicates that the natural aminal linkage topology of this compound is critical for its potent cytotoxic activity. The synthetic iso-communesin derivative (+)-59, which features a rearranged aminal core, exhibits significantly diminished potency, with IC₅₀ values increasing by an order of magnitude or more across all tested cell lines.[1] For instance, in the HCT 116 colorectal carcinoma cell line, the IC₅₀ value increases from 0.7 µM for this compound to 13 µM for the iso-communesin derivative.[1] This dramatic loss of activity underscores that the specific spatial arrangement of the nitrogen atoms and the overall conformation dictated by the natural aminal linkages are essential for the molecule's interaction with its biological target.

cluster_0 Structure-Activity Relationship Logic Communesin_B This compound (Natural Aminal Topology) Activity_High High Cytotoxicity (IC50 ~1 µM) Communesin_B->Activity_High exhibits iso_Communesin iso-Communesin (Rearranged Aminal Topology) Activity_Low Low Cytotoxicity (IC50 >10 µM) iso_Communesin->Activity_Low exhibits Conclusion Conclusion: Natural aminal topology is crucial for biological activity. Activity_High->Conclusion Activity_Low->Conclusion

Logical relationship of SAR data.

Hypothesized Mechanism of Action

While direct experimental evidence for the molecular mechanism of this compound is currently lacking, early reports and structural similarities to other cytotoxic natural products suggest a plausible mechanism involving the disruption of the cellular actin cytoskeleton, leading to the induction of apoptosis.

Disruption of the Actin Cytoskeleton (Hypothetical)

It has been posited that the cytotoxicity of the communesin family may arise from the disruption of the microfilament network.[2] This hypothesis is based on the observation that many complex polycyclic alkaloids with potent cytotoxicity exert their effects by interfering with actin dynamics. A proposed workflow for investigating this hypothesis is outlined below.

cluster_1 Workflow for Investigating Actin Disruption Treat_Cells Treat cancer cells with this compound Actin_Staining Fix, permeabilize, and stain with fluorescent phalloidin Treat_Cells->Actin_Staining Actin_Polymerization In vitro actin polymerization assay Treat_Cells->Actin_Polymerization Microscopy Visualize actin cytoskeleton via fluorescence microscopy Actin_Staining->Microscopy Analysis Analyze for changes in stress fibers, cell morphology, and polymerization kinetics Microscopy->Analysis Actin_Polymerization->Analysis

Proposed workflow for mechanism of action studies.
Induction of Apoptosis (Hypothetical)

The potent cytotoxicity of this compound strongly suggests that it induces programmed cell death, or apoptosis. This is a common downstream consequence of cytoskeletal disruption. A plausible signaling cascade initiated by this compound would involve the intrinsic (mitochondrial) apoptotic pathway.

cluster_2 Hypothesized Apoptotic Signaling Pathway Communesin_B This compound Actin_Disruption Actin Cytoskeleton Disruption Communesin_B->Actin_Disruption Bim_Activation Activation of BH3-only proteins (e.g., Bim) Actin_Disruption->Bim_Activation Bax_Bak Bax/Bak Activation Bim_Activation->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_C Cytochrome c Release MOMP->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothesized intrinsic apoptosis pathway.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's technical bulletin and is consistent with the methodology cited for generating the cytotoxicity data in Table 1.[1]

Objective: To determine the number of viable cells in culture based on the quantitation of ATP.

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well) suitable for luminescence measurements

  • Multichannel pipette or automated dispensing system

  • Plate shaker

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Seed cells in a 96-well opaque-walled plate at the desired density in a final volume of 100 µL of culture medium.

    • Prepare vehicle control wells containing medium and cells but no test compound.

    • Prepare background luminescence wells containing medium only.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its analogs in culture medium.

    • Add the desired final concentration of the compounds to the experimental wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • Assay Execution:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the background control wells from all experimental wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Conclusion and Future Directions

The available structure-activity relationship data, particularly the comparison between this compound and its synthetic iso-communesin analog, strongly indicates that the native topology of the two aminal linkages is a critical determinant of its potent cytotoxic activity.[1] The rigid, polycyclic core structure defined by these linkages is likely essential for optimal interaction with its yet-to-be-identified molecular target.

While the disruption of the actin cytoskeleton is a plausible mechanism of action, this remains a hypothesis that requires direct experimental validation. Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling to identify the direct binding partner(s) of this compound.

  • Mechanism of Action Studies: Performing in vitro actin polymerization assays and immunofluorescence microscopy to directly assess the impact of this compound on the actin cytoskeleton.

  • Apoptotic Pathway Analysis: Investigating the activation of key apoptotic markers, such as caspases and the modulation of Bcl-2 family proteins, in response to this compound treatment.

  • Synthesis of Analogs: Synthesizing and testing analogs with targeted modifications of the aminal linkages (e.g., reduction to the corresponding diamines) to further probe their role in cytotoxicity.

A comprehensive understanding of the biological significance of the aminal linkages and the precise mechanism of action will be invaluable for the future development of this compound and its derivatives as potential anticancer therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (−)-Communesin B is a structurally complex, polycyclic indole alkaloid isolated from the marine fungus Penicillium sp. It belongs to a family of nine related natural products that have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines.[1][2] The intricate heptacyclic core, featuring two vicinal quaternary stereocenters and aminal functionalities, has made the communesin alkaloids challenging and attractive targets for total synthesis.[2][3] This document outlines a detailed protocol for the enantioselective total synthesis of (−)-communesin B, based on a convergent and biomimetic strategy. The synthesis leverages a diazene-directed assembly of two complex fragments, followed by a guided aminal reorganization to construct the core structure.[1][4] This modular approach has enabled the synthesis of all known epoxide-containing communesins from a single advanced intermediate.[1][4]

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a late-stage biomimetic aminal reorganization of a key heterodimeric intermediate. This intermediate is assembled from two main fragments: an oxindole-containing fragment and a sulfamate-containing fragment. The critical C3a–C3a′ bond connecting these two fragments is forged using a diazene-directed assembly.[1][4] The enantioselectivity of the synthesis is established early in the preparation of these fragments.

Below is a DOT language script illustrating the overall retrosynthetic strategy.

G cluster_main Retrosynthetic Strategy for (−)-Communesin B CommunesinB (-)-Communesin B N8_SES_CommunesinB (-)-N8'-SES-Communesin B (45) CommunesinB->N8_SES_CommunesinB Desulfonylation Heterodimer Heterodimeric Diamine (+)-19 N8_SES_CommunesinB->Heterodimer Aminal Reorganization & Sorbic Anhydride Acylation Fragments Oxindole Oxindole Fragment (-)-23 Heterodimer->Oxindole Sulfamate Sulfamate Fragment (+)-24 Heterodimer->Sulfamate G cluster_workflow Synthetic Workflow: Final Steps start Heterodimeric Diamine (+)-19 reorganization 1. CSA 2. Sorbic Anhydride, Et3N start->reorganization intermediate (-)-N8'-SES-Communesin B (45) reorganization->intermediate desulfonylation TASF intermediate->desulfonylation final_product (-)-Communesin B (4) desulfonylation->final_product

References

Application Notes and Protocols for the Isolation of Communesin B from Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a potent cytotoxic indole alkaloid first isolated from a marine-derived strain of Penicillium sp. associated with the marine alga Ulva intestinalis. Subsequent studies have also identified this compound and its analogues from Penicillium species isolated from marine sponges, such as Axinella verrucosa.[1][2] This class of compounds has garnered significant interest within the drug development community due to its complex heptacyclic structure and notable bioactivity, including antiproliferative effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from marine fungal sources, intended to guide researchers in natural product discovery and development.

Overview of the Isolation Process

The isolation of this compound from a marine-derived Penicillium sp. follows a multi-step process that begins with the cultivation of the fungus, followed by extraction of the bioactive metabolites, and culminating in the chromatographic purification of the target compound. The general workflow involves:

  • Fungal Cultivation and Fermentation: Large-scale cultivation of the Penicillium sp. in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Separation of the fungal biomass (mycelium) from the culture broth, followed by solvent extraction to isolate the crude mixture of secondary metabolites.

  • Chromatographic Purification: A multi-step purification process, typically employing a combination of column chromatography techniques to separate this compound from other metabolites.

  • Structural Elucidation and Quantification: Spectroscopic and spectrometric analysis to confirm the identity and purity of the isolated this compound.

Data Presentation

The following tables summarize the key quantitative parameters involved in the isolation and purification of this compound. These values are compiled from established general protocols for fungal metabolite isolation and specific data points mentioned in the literature for this compound and related compounds.

Table 1: Fungal Fermentation Parameters

ParameterValue/RangeNotes
Fungal StrainPenicillium sp. (marine isolate)e.g., from Axinella verrucosa[1]
Culture MediumPotato Dextrose Broth (PDB)A common medium for fungal growth.
InoculumMycelial plugs from PDA platesStandard practice for initiating liquid cultures.
Culture Volume10 - 20 LFor laboratory-scale production.
Fermentation Vessel20 L Carboy or BioreactorDependent on scale.
Temperature25 - 28 °COptimal range for many Penicillium species.
Agitation150 - 200 rpmFor adequate aeration and nutrient distribution.
Fermentation Time14 - 21 daysTo allow for sufficient biomass and secondary metabolite production.

Table 2: Extraction Parameters

ParameterValue/RangeNotes
Extraction SolventEthyl Acetate (EtOAc)Effective for extracting indole alkaloids like this compound.[1]
Mycelium to Solvent Ratio1:3 (w/v)A typical ratio for efficient extraction.
Number of Extractions3To ensure exhaustive extraction of metabolites.
Extraction MethodMaceration with sonicationEnhances cell lysis and solvent penetration.
Broth to Solvent Ratio1:1 (v/v)For liquid-liquid extraction of the culture filtrate.

Table 3: Chromatographic Purification Parameters

StageStationary PhaseMobile Phase (Elution System)Detection
Step 1: Silica Gel Column Chromatography Silica Gel (60-120 mesh)Gradient: Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOHTLC with UV visualization
Step 2: Sephadex LH-20 Column Chromatography Sephadex LH-20Methanol (isocratic)UV-Vis Spectrophotometry (254 nm)
Step 3: Preparative HPLC C18 silica gel (10 µm)Gradient: Acetonitrile/WaterUV-Vis Diode Array Detector

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Penicillium sp.
  • Inoculum Preparation:

    • Aseptically transfer several mycelial plugs (approximately 1 cm²) from a mature (7-10 days old) Potato Dextrose Agar (PDA) plate culture of the marine-derived Penicillium sp. to a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Large-Scale Fermentation:

    • Aseptically transfer the seed culture to a 20 L carboy or bioreactor containing 18 L of sterile PDB.

    • Incubate the culture at 25-28°C with continuous agitation (180 rpm) for 14-21 days. Monitor the culture for growth and secondary metabolite production (e.g., by analytical HPLC of a small sample).

Protocol 2: Extraction of Crude Metabolites
  • Separation of Mycelium and Broth:

    • After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter medium.

  • Extraction of the Mycelium:

    • Transfer the harvested mycelium to a large beaker and add ethyl acetate in a 1:3 ratio (e.g., for 1 kg of wet mycelium, add 3 L of ethyl acetate).

    • Homogenize the mycelium and solvent mixture using a high-speed blender or homogenizer.

    • Transfer the homogenate to a large flask and sonicate for 30 minutes in a sonication bath to enhance cell disruption.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture to separate the ethyl acetate extract from the mycelial debris.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude mycelial extract.

  • Extraction of the Culture Broth:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude broth extract.

    • Combine the crude mycelial and broth extracts for subsequent purification.

Protocol 3: Chromatographic Purification of this compound
  • Step 1: Silica Gel Column Chromatography (Fractionation)

    • Prepare a silica gel (60-120 mesh) column in a suitable glass column.

    • Dissolve the combined crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 10%, 25%, 50%, 75%, 100% EtOAc), and finally with a mixture of ethyl acetate and methanol (e.g., 95:5).

    • Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualizing under UV light (254 nm).

    • Combine fractions containing compounds with similar Rf values to those reported for this compound.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Dissolve the combined, this compound-rich fractions from the silica gel column in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol at a slow flow rate.

    • Collect fractions and monitor by analytical HPLC to identify those containing this compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Dissolve the purified fraction from the Sephadex column in the mobile phase.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).

    • Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm) using a diode array detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

CommunesinB_Isolation_Workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Penicillium sp. Culture (PDA Plate) seed_culture Seed Culture (PDB, 5-7 days) start->seed_culture large_fermentation Large-Scale Fermentation (18L PDB, 14-21 days) seed_culture->large_fermentation filtration Vacuum Filtration large_fermentation->filtration mycelium Fungal Mycelium filtration->mycelium broth Culture Broth filtration->broth mycelium_extraction Mycelium Extraction (Ethyl Acetate) mycelium->mycelium_extraction broth_extraction Broth Extraction (Ethyl Acetate) broth->broth_extraction crude_extract Combined Crude Extract mycelium_extraction->crude_extract broth_extraction->crude_extract silica_gel Silica Gel Column (Hexane/EtOAc Gradient) crude_extract->silica_gel sephadex Sephadex LH-20 (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, ACN/H2O Gradient) sephadex->prep_hplc pure_communesin_b Pure this compound prep_hplc->pure_communesin_b analysis Structural Elucidation (NMR, MS) pure_communesin_b->analysis

Caption: Workflow for the isolation of this compound from marine-derived Penicillium sp.

Signaling Pathways and Logical Relationships

While this compound is a secondary metabolite and not directly involved in a signaling pathway in the producing organism in a way that is relevant to its isolation, the biosynthetic pathway provides a logical relationship of its formation from primary metabolites. The following diagram outlines the key precursors and general steps in the biosynthesis of the Communesin core structure.

CommunesinB_Biosynthesis_Pathway l_tryptophan L-Tryptophan tryptamine Tryptamine l_tryptophan->tryptamine Decarboxylation aurantioclavine Aurantioclavine l_tryptophan->aurantioclavine Multi-step enzymatic conversion communesin_core Communesin Core Scaffold tryptamine->communesin_core aurantioclavine->communesin_core Oxidative Coupling communesin_b This compound communesin_core->communesin_b hexadienoyl_moiety Hexadienoyl Moiety (from Polyketide Synthesis) hexadienoyl_moiety->communesin_b N-acylation

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes: Communesin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Communesin B is a polycyclic alkaloid natural product first isolated from a marine-derived Penicillium fungus.[1][2] Along with other members of the communesin family, it has garnered interest for its notable biological activities, including insecticidal, antiproliferative, and vasculogenetic properties.[1][3] Among the naturally occurring communesin alkaloids, (-)-Communesin B has been identified as the most potent natural isolate for its cytotoxic effects against various human cancer cell lines.[1][3][4] These application notes provide a summary of its known anti-cancer activities, relevant quantitative data, and detailed protocols for its study in a research setting.

Mechanism of Action

The precise molecular mechanism of this compound's cytotoxicity is an area of ongoing investigation. Early studies suggested that its mode of action may involve the disruption of the microfilament network.[2] Disruption of the cytoskeleton can trigger various downstream cellular events, including cell cycle arrest and the induction of apoptosis (programmed cell death), which are common mechanisms for anti-cancer compounds.[5][6] While detailed signaling pathway studies for this compound are not yet extensively published, a hypothetical pathway involves the compound inducing cellular stress through microfilament disruption, leading to cell cycle checkpoint activation and subsequent engagement of the apoptotic machinery.

cluster_input Cellular Input cluster_pathway Proposed Cellular Response cluster_output Outcome CommunesinB This compound Microfilament Microfilament Network Disruption CommunesinB->Microfilament Binds/Interferes Arrest Cell Cycle Arrest Microfilament->Arrest Triggers Apoptosis Apoptosis Induction Arrest->Apoptosis Leads to Death Cancer Cell Death Apoptosis->Death Results in

Caption: Hypothetical mechanism of this compound inducing cancer cell death.

Data Presentation: Cytotoxicity

(-)-Communesin B has demonstrated significant cytotoxic activity across a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment.

Table 1: Cytotoxicity of (-)-Communesin B in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma 7.5 ± 0.6
DU 145 Prostate Carcinoma 8.8 ± 0.9
HCT 116 Colorectal Carcinoma 6.8 ± 0.5
HeLa Cervical Adenocarcinoma 11.2 ± 1.1
MCF7 Breast Adenocarcinoma 10.5 ± 1.3

Data sourced from a comparative analysis of communesin alkaloids.[1][3] The IC₅₀ values were determined using a CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[1][3]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol describes the determination of IC₅₀ values using the CellTiter-Glo® Luminescent Cell Viability Assay, as performed in the characterization of this compound.[1][3]

start Start plate 1. Seed cancer cells in a 96-well plate and incubate for 24 hours. start->plate treat 2. Treat cells with a serial dilution of this compound. plate->treat incubate 3. Incubate for 72 hours under standard culture conditions. treat->incubate equilibrate 4. Equilibrate plate and CellTiter-Glo® reagent to room temperature. incubate->equilibrate add_reagent 5. Add CellTiter-Glo® reagent to each well. equilibrate->add_reagent mix 6. Mix on an orbital shaker for 2 minutes. add_reagent->mix lyse 7. Incubate at room temperature for 10 minutes to lyse cells. mix->lyse read 8. Measure luminescence with a plate reader. lyse->read end End read->end

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HCT 116) in appropriate media until they reach 70-80% confluency.

    • Trypsinize and count the cells. Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[1][3]

  • Assay Procedure (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis and Cell Cycle

To investigate if cytotoxicity is mediated by apoptosis or cell cycle arrest, flow cytometry is the standard method. The following protocol outlines the general procedure for preparing cells for either analysis.

start Start setup 1. Seed and treat cells with This compound in 6-well plates. start->setup harvest 2. Harvest cells by trypsinization. Collect supernatant to include floating (apoptotic) cells. setup->harvest wash 3. Wash cells with cold PBS. harvest->wash stain_split Staining wash->stain_split apoptosis_stain 4a. For Apoptosis: Resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). stain_split->apoptosis_stain Apoptosis Assay cellcycle_fix 4b. For Cell Cycle: Fix cells in cold 70% ethanol. stain_split->cellcycle_fix Cell Cycle Assay incubate_dark Incubate in the dark. apoptosis_stain->incubate_dark cellcycle_stain 5b. Resuspend fixed cells in PBS with PI and RNase A. cellcycle_fix->cellcycle_stain cellcycle_stain->incubate_dark analyze Analyze using Flow Cytometer. incubate_dark->analyze end End analyze->end

Caption: General workflow for preparing cells for apoptosis or cell cycle analysis.

A. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Preparation: Seed 2x10⁵ cells per well in 6-well plates, incubate for 24 hours, then treat with this compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Preparation: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes: Communesin B in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Communesin B is a potent cytotoxic indole alkaloid isolated from marine-derived Penicillium species.[1] It has demonstrated significant antiproliferative activity against a range of human cancer cell lines, making it a compound of interest for cancer research and drug development.[2] Notably, (-)-communesin B has been identified as the most potent among the naturally occurring communesin alkaloids.[3][4] These application notes provide a detailed protocol for evaluating the antiproliferative effects of this compound using a standard MTT assay, along with data presentation and a proposed mechanism of action.

Principle

The antiproliferative activity of this compound can be quantified using various cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is indicative of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the extent of cell proliferation in the presence of a test compound like this compound can be determined.

Data Presentation

The antiproliferative activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to an untreated control. The following table summarizes the reported IC50 values for (-)-Communesin B against various human carcinoma cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.8
DU 145Prostate Carcinoma3.3
HCT 116Colorectal Carcinoma1.5
HeLaCervical Adenocarcinoma2.5
MCF7Breast Adenocarcinoma3.9

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., A549, DU 145, HCT 116, HeLa, MCF7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol for MTT Antiproliferative Assay

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

  • Culture the selected cancer cell lines in their respective complete media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

3. Treatment with this compound:

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value accurately.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualization

Experimental Workflow

MTT_Assay_Workflow MTT Antiproliferative Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (5,000-10,000 cells/well) treatment Treat cells with This compound (72h) prep_cells->treatment prep_compound Prepare this compound Serial Dilutions prep_compound->treatment add_mtt Add MTT Reagent (4h incubation) treatment->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the antiproliferative activity of this compound using an MTT assay.

Proposed Signaling Pathway for Antiproliferative Effect

The precise signaling pathway for this compound-induced cell death is not yet fully elucidated. However, a structurally related compound, nomofungin, is known to disrupt the microfilament network. Disruption of the actin cytoskeleton can trigger apoptosis and cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway for the antiproliferative effects of this compound.

CommunesinB_Pathway Proposed Antiproliferative Signaling Pathway of this compound cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction communesin_b This compound microfilament Microfilament Network Disruption communesin_b->microfilament (hypothesized) g2m_arrest G2/M Phase Arrest microfilament->g2m_arrest mito_pathway Mitochondrial Pathway microfilament->mito_pathway cyclin_cdk Modulation of Cyclin/CDK Activity g2m_arrest->cyclin_cdk antiproliferative Antiproliferative Effect g2m_arrest->antiproliferative caspase_activation Caspase Activation (e.g., Caspase-3, -9) mito_pathway->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis apoptosis->antiproliferative

Caption: A hypothesized signaling pathway for the antiproliferative action of this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Potent Communesin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex, polycyclic indole alkaloid first isolated from Penicillium species.[1][2] It belongs to a family of natural products that have demonstrated a range of biological activities, including insecticidal, antiproliferative, and cytotoxic effects.[1][2] Notably, this compound has shown significant cytotoxicity against various human cancer cell lines, making it an attractive scaffold for the development of novel anticancer agents.[1][3]

Research into the structure-activity relationships (SAR) of the communesin alkaloids has revealed that specific modifications to the core structure can lead to a significant increase in cytotoxic potency.[1][4] This document provides detailed protocols for the synthesis of highly potent this compound derivatives and for the evaluation of their cytotoxic activity. The focus is on derivatives with N8'-sulfonamide substitutions, which have been shown to exhibit up to a 10-fold increase in potency compared to the natural product.[1][4]

Data Presentation: Cytotoxicity of this compound and Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural communesins and their more potent synthetic derivatives against a panel of five human cancer cell lines. The data clearly indicates the enhanced potency of the N8'-SES (2-(trimethylsilyl)ethanesulfonyl) substituted analogs.

CompoundA549 (Lung) IC50 (µM)DU 145 (Prostate) IC50 (µM)HCT 116 (Colorectal) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF7 (Breast) IC50 (µM)
(-)-Communesin B (Natural) 2.5 ± 0.33.1 ± 0.41.8 ± 0.22.2 ± 0.32.8 ± 0.3
(-)-N8'-SES-Communesin B 0.21 ± 0.030.28 ± 0.040.15 ± 0.020.19 ± 0.020.24 ± 0.03
(-)-Communesin G (Natural) >10>10>10>10>10
(-)-N8'-SES-Communesin G 0.85 ± 0.111.1 ± 0.10.62 ± 0.080.77 ± 0.10.98 ± 0.12

Experimental Protocols

Protocol 1: Synthesis of (-)-N8'-SES-Communesin B

This protocol describes the synthesis of a highly potent this compound derivative, (-)-N8'-SES-Communesin B, from a key heterodimeric diamine intermediate, as reported by Movassaghi et al. (2019).[1]

Materials:

  • Heterodimeric diamine intermediate (+)-19

  • Sorbic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Aminal Rearrangement:

    • Dissolve the heterodimeric diamine (+)-19 in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid (TFA) to initiate the aminal rearrangement.

    • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude rearranged communesin core.

  • Acylation with Sorbic Anhydride:

    • Dissolve the crude rearranged core in anhydrous DCM.

    • Add sorbic anhydride and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (-)-N8'-SES-Communesin B.[1]

Protocol 2: Evaluation of Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, DU 145, HCT 116, HeLa, MCF7)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

    • Incubate the plate for 72 hours at 37 °C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

G cluster_synthesis Synthesis of (-)-N8'-SES-Communesin B start Heterodimeric Diamine Intermediate (+)-19 rearrangement Aminal Rearrangement (TFA, DCM) start->rearrangement rearranged_core Rearranged Communesin Core rearrangement->rearranged_core acylation Acylation (Sorbic Anhydride, DMAP) rearranged_core->acylation crude_product Crude (-)-N8'-SES-Communesin B acylation->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure (-)-N8'-SES-Communesin B purification->final_product

Caption: Synthetic workflow for potent this compound derivatives.

G cluster_structure General Structure of this compound and Key Modification Sites communesin_core Communesin Core Structure N8_prime N8' Position (Sulfonamide substitution increases potency) communesin_core->N8_prime Major impact on potency N1_prime N1' Position (Substituent size influences potency) communesin_core->N1_prime Moderate impact on potency

Caption: Key modification sites on the this compound scaffold.

G cluster_pathway Proposed Mechanism of Action for this compound communesin_b This compound Derivative microfilament Microfilament Disruption communesin_b->microfilament cell_shape Loss of Cell Adhesion & Cell Shape Changes microfilament->cell_shape cell_cycle Cell Cycle Arrest microfilament->cell_cycle apoptosis Apoptosis cell_shape->apoptosis cell_cycle->apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Application Notes and Protocols: Leveraging Communesin B as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex heptacyclic indole alkaloid first isolated from Penicillium species.[1][2][3] This natural product has garnered significant attention in the medicinal chemistry community due to its potent cytotoxic activity against a range of human cancer cell lines.[1][2] Its intricate and rigid three-dimensional structure presents a unique and compelling scaffold for the development of novel therapeutic agents. This document provides an overview of this compound's potential in drug discovery, detailed protocols for the synthesis of analogs, and methods for evaluating their biological activity.

The core structure of the communesin alkaloids is characterized by seven contiguous rings, two aminal linkages, and up to six stereogenic centers, two of which are vicinal and quaternary.[1][3] Among the naturally occurring communesins, (-)-Communesin B has been identified as the most potent cytotoxic agent.[1][4][5][6] Furthermore, synthetic efforts have demonstrated that modifications, particularly at the N8'-position, can lead to analogs with significantly enhanced potency, highlighting the tractability of this scaffold for medicinal chemistry exploration.[1][4][5][6]

Medicinal Chemistry Potential

The this compound scaffold offers several advantages for medicinal chemistry applications:

  • Structural Complexity and Rigidity: The rigid, polycyclic core allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.

  • Proven Biological Activity: The inherent cytotoxicity of this compound provides a validated starting point for the development of anticancer agents.

  • Synthetically Accessible Core: Advances in total synthesis have made the communesin core and its analogs accessible for systematic structure-activity relationship (SAR) studies.[1][3][4][5][6]

  • Multiple Points for Diversification: The this compound structure possesses several sites that can be chemically modified to modulate its physicochemical properties and biological activity.

Data Presentation: Cytotoxicity of this compound and Analogs

The following table summarizes the cytotoxic activity (IC50 in µM) of natural this compound and a selection of its synthetic analogs against various human cancer cell lines. This data has been compiled from the work of Movassaghi and colleagues.[1]

CompoundHCT116 (Colon)A549 (Lung)NCI-H460 (Lung)DU145 (Prostate)U251 (Glioblastoma)
(-)-Communesin B 2.53.21.82.92.1
(-)-Communesin A >10>10>10>10>10
(-)-Communesin F 5.16.34.55.84.9
(-)-N8'-SES-Communesin B 0.210.280.150.250.19
(-)-N8'-SES-Communesin G 0.180.220.120.200.16

Data presented as IC50 values in µM. SES = 2-(trimethylsilyl)ethanesulfonyl. Data sourced from Movassaghi et al., J. Am. Chem. Soc. 2019, 141, 36, 14411–14420.[1]

Experimental Protocols

General Synthetic Workflow for this compound Analogs

The total synthesis of this compound and its analogs is a complex undertaking that has been elegantly achieved through a convergent and modular strategy.[1][3][4][5][6] The following is a generalized protocol based on a biomimetic approach involving a key heterodimer rearrangement.

1. Synthesis of Key Fragments:

  • Fragment A (e.g., (-)-Aurantioclavine derivative): This fragment can be prepared enantioselectively. Key steps may include the application of a rationally designed sulfinamide chiral auxiliary and a calcium trifluoromethanesulfonate promoted intramolecular amination.[1][4][6]
  • Fragment B (e.g., Tryptamine derivative): This fragment can also be synthesized using established methods.

2. Diazene-Directed Fragment Assembly:

  • The two complex fragments are coupled to form the critical C3a–C3a′ linkage.[1][3][4][5][6] This step is crucial for establishing the core structure.

3. Biomimetic Aminal Reorganization:

  • The resulting heterodimer undergoes a guided biomimetic aminal reorganization to yield the heptacyclic core of the communesin alkaloids.[1][3][4][5][6]

4. Final Diversification:

  • N1'-Acylation: The N1' position can be acylated with various acylating agents to install different side chains. For example, acylation with sorbic anhydride yields (-)-N8′-SES-communesin B.[1]
  • N8'-Modification: The N8' position is a key site for modification. For instance, the introduction of a sulfonamide group (e.g., SES group) has been shown to dramatically increase cytotoxic potency.[1][4][5][6]
  • Desulfonylation: If a protecting group like SES is used, it can be removed in the final step to yield the natural product or other analogs. For example, mild N8′-desulfonylation with TASF can afford (-)-communesin B.[1]

Protocol for Cytotoxicity Evaluation (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound analogs against adherent cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT116, A549, DU145) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Biosynthetic Pathway of the Communesin Core

The biosynthesis of the communesin core provides insight into its complex structure. It begins with two L-tryptophan molecules that are processed through different pathways to form tryptamine and aurantioclavine.[2] These two indole-containing fragments are then coupled via a radical oxidative mechanism catalyzed by a cytochrome P450 enzyme to form the core scaffold.[2]

Communesin Biosynthesis Biosynthetic Pathway of the Communesin Core cluster_coupling Radical Oxidative Coupling tryptophan1 L-Tryptophan tryptamine Tryptamine tryptophan1->tryptamine CnsB (Decarboxylation) tryptophan2 L-Tryptophan aurantioclavine Aurantioclavine tryptophan2->aurantioclavine CnsF, CnsA, CnsD communesin_core Communesin Core Scaffold tryptamine->communesin_core aurantioclavine->communesin_core cnsC CnsC (P450 Enzyme)

Caption: Biosynthesis of the Communesin core from L-tryptophan.

General Workflow for Medicinal Chemistry Exploration

This diagram outlines a typical workflow for utilizing the this compound scaffold in a medicinal chemistry program. The process is iterative, involving cycles of design, synthesis, and biological evaluation to optimize for desired properties.

Medicinal Chemistry Workflow Medicinal Chemistry Workflow with this compound Scaffold scaffold This compound Scaffold design Analog Design & In Silico Screening scaffold->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification bio_eval Biological Evaluation (e.g., Cytotoxicity Assays) purification->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar sar->design Iterative Cycle lead_opt Lead Optimization sar->lead_opt

Caption: Iterative workflow for this compound-based drug discovery.

Synthetic Strategy for Communesin Analogs

This diagram illustrates a convergent synthetic strategy for accessing this compound analogs, highlighting key chemical transformations.

Synthetic Strategy Convergent Synthesis of Communesin Analogs fragmentA Fragment A Synthesis coupling Diazene-Directed Fragment Coupling fragmentA->coupling fragmentB Fragment B Synthesis fragmentB->coupling rearrangement Biomimetic Aminal Reorganization coupling->rearrangement core Heptacyclic Communesin Core rearrangement->core diversification Analog Diversification (e.g., N1' acylation, N8' modification) core->diversification final_product This compound Analogs diversification->final_product

Caption: Convergent synthetic approach to this compound analogs.

References

Application Note: High-Sensitivity LC/MS Method for the Detection of Communesin B in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the detection and quantification of Communesin B, a cytotoxic indole alkaloid produced by certain Penicillium species. The described protocol provides a comprehensive workflow, including sample preparation from fungal mycelia, optimized chromatographic separation, and precise mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers in natural product discovery, mycotoxin analysis, and drug development.

Introduction

This compound is a complex, polycyclic indole alkaloid first isolated from a marine-derived Penicillium species.[1] It has demonstrated significant cytotoxic activity, making it a compound of interest for cancer research and drug discovery. Accurate and sensitive detection methods are crucial for studying its biosynthesis, occurrence in fungal strains, and for potential quantification in various matrices. This document provides a detailed protocol for the analysis of this compound using LC/MS/MS, a technique well-suited for the selective and sensitive determination of mycotoxins and other fungal metabolites in complex extracts.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Mycelia

This protocol outlines the extraction of this compound from fungal cultures grown on a solid or in a liquid medium.

Materials:

  • Fungal mycelia

  • Liquid nitrogen

  • Mortar and pestle

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC/MS grade

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Harvest fungal mycelia from the culture medium via filtration or scraping.

  • Freeze the mycelia with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered mycelia to a microcentrifuge tube.

  • Add 1 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% Formic Acid).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid debris.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for LC/MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    10.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions for this compound:

Based on the molecular formula of this compound (C32H36N4O2) and its exact mass of 508.2838 Da, the protonated molecule [M+H]+ is expected at m/z 509.3. Predicted fragmentation patterns for indole alkaloids suggest several stable product ions. The following MRM transitions are proposed for the detection of this compound:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)509.3282.25035
This compound (Qualifier)509.3396.35030

Data Presentation

The following table summarizes the expected quantitative performance of this method based on typical values for mycotoxin analysis.[3][4] These values should be determined experimentally during method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery85 - 110%
Precision (RSD%)< 15%

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC/MS/MS Analysis cluster_data Data Analysis fungal_culture Fungal Culture harvest Harvest Mycelia fungal_culture->harvest grind Grind with Liquid N2 harvest->grind extract Extract with ACN/Water grind->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc Inject ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms quantification Quantification ms->quantification Acquire Data

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a detailed and robust LC/MS/MS method for the detection of this compound in fungal extracts. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific laboratory instrumentation and sample matrices. The high sensitivity and selectivity of this method make it a valuable tool for the study of this potent mycotoxin.

References

Application Notes and Protocols for the Biomimetic Synthesis of Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Communesin B is a structurally complex indole alkaloid that has garnered significant attention due to its interesting biological activities. The biomimetic synthesis of this compound is inspired by its proposed biosynthetic pathway, which is thought to involve the oxidative coupling of a tryptamine derivative with an aurantioclavine derivative.[1] This approach offers a convergent and potentially efficient route to the intricate heptacyclic core of the communesin family of natural products. The following protocols are based on the successful biomimetic total synthesis of the closely related (-)-Communesin F by Movassaghi and coworkers, providing a detailed roadmap for the synthesis of this compound.[2]

Overall Synthetic Strategy

The biomimetic synthesis of this compound is proposed to proceed through the following key stages:

  • Synthesis of a Tryptamine-Derived Precursor: Preparation of a functionalized tryptamine unit that will form one half of the final molecule.

  • Synthesis of an Aurantioclavine-Derived Precursor: Preparation of a second key fragment derived from aurantioclavine.

  • Fragment Coupling and Cyclization Cascade: A biomimetic oxidative coupling or a related strategy to join the two precursors, followed by a spontaneous or induced cascade of cyclizations to form the core structure of this compound.

The following sections provide detailed experimental protocols for each of these stages.

Experimental Protocols

I. Synthesis of Key Precursors

The biomimetic synthesis of this compound requires the preparation of two key fragments. The following protocols are adapted from the successful synthesis of analogous compounds for the total synthesis of (-)-Communesin F.[2]

A. Synthesis of the Tryptamine-Derived Fragment

A crucial tryptamine-derived precursor is a C3a-functionalized hexahydropyrrolo[2,3-b]indole. The synthesis of a representative precursor is detailed below.

Protocol 1: Synthesis of a C3a-chlorohexahydropyrrolo[2,3-b]indole derivative

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
1N-Boc-tryptamine, NCS, CH2Cl20 to rt295
2Product from Step 1, AgOTf, PhMe801285
3Product from Step 2, NaBH4, MeOH0192

Detailed Methodology:

  • Chlorination of N-Boc-tryptamine: To a solution of N-Boc-tryptamine (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C is added N-chlorosuccinimide (NCS) (1.1 equiv) in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with saturated aqueous sodium thiosulfate, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the chlorinated intermediate, which is used in the next step without further purification.

  • Silver-Mediated Cyclization: The crude product from the previous step is dissolved in toluene (PhMe), and silver triflate (AgOTf) (1.2 equiv) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the cyclized product.

  • Reduction of the Indolenine: The product from the cyclization is dissolved in methanol (MeOH) and cooled to 0 °C. Sodium borohydride (NaBH4) (1.5 equiv) is added portion-wise, and the reaction is stirred for 1 hour at 0 °C. The reaction is quenched by the slow addition of water, and the mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the desired C3a-chlorohexahydropyrrolo[2,3-b]indole derivative.

B. Synthesis of the Aurantioclavine-Derived Fragment

The synthesis of the aurantioclavine-derived fragment is a key challenge. A concise enantioselective synthesis of (-)-aurantioclavine has been reported, which can serve as a basis for preparing the necessary precursor.[3][4]

Protocol 2: Synthesis of (-)-Aurantioclavine

StepKey TransformationReagentsYield (%)
1Asymmetric AlkenylationN-tert-butanesulfinyl imine, MIDA boronate, Rh catalyst78
2CyclizationNaH85
3DeprotectionHCl, MeOH then Mg, MeOH27 (overall)

Detailed Methodology (Conceptual Outline):

The synthesis of (-)-aurantioclavine has been achieved in 6 steps with a 27% overall yield.[3] A key step involves the Rh-catalyzed asymmetric addition of an N-methyliminodiacetic acid (MIDA) boronate to an N-tert-butanesulfinyl imine.[3] This is followed by a base-mediated cyclization to form the azepine ring and subsequent deprotection steps to yield the final product.[3] For the biomimetic synthesis of this compound, a derivative of aurantioclavine would be prepared, likely with protecting groups to direct the subsequent coupling reaction.

II. Biomimetic Fragment Coupling and Rearrangement

The cornerstone of the biomimetic strategy is the coupling of the two fragments, followed by a rearrangement to the communesin core. While a direct oxidative coupling has been proposed, a more controlled approach has been demonstrated in the synthesis of Communesin F, which involves the formation of a C3a-C3a' bond followed by an aminal exchange.[2]

Protocol 3: Biomimetic Aminal Rearrangement

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)3, F3CCH2OH23185
2t-BuOLi, MeOH50190 (over 2 steps)

Detailed Methodology:

  • Lewis Acid-Promoted Rearrangement: A solution of the coupled heterodimer (1.0 equiv) in trifluoroethanol (F3CCH2OH) is treated with scandium triflate (Sc(OTf)3) (0.2 equiv) at room temperature and stirred for 1 hour. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Base-Mediated Aminal Exchange: The crude product is dissolved in methanol (MeOH) and treated with lithium tert-butoxide (t-BuOLi) (2.0 equiv). The mixture is heated to 50 °C for 1 hour. After cooling, the reaction is neutralized with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the communesin core structure.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Stages

Synthetic StageNumber of StepsOverall Yield (%)Reference
Synthesis of Tryptamine-Derived Fragment3~75Adapted from[2]
Synthesis of (-)-Aurantioclavine627[3]
Biomimetic Rearrangement2~76Adapted from[2]

Visualizations

Biomimetic Synthesis Workflow

Biomimetic_Synthesis_Communesin_B cluster_precursors Precursor Synthesis cluster_coupling Key Biomimetic Steps cluster_product Final Product tryptamine Tryptamine tryptamine_frag Tryptamine-Derived Fragment tryptamine->tryptamine_frag Functionalization & Cyclization aurantioclavine Aurantioclavine Precursor aurantioclavine_frag Aurantioclavine-Derived Fragment aurantioclavine->aurantioclavine_frag Multi-step Synthesis coupling Fragment Coupling tryptamine_frag->coupling aurantioclavine_frag->coupling rearrangement Biomimetic Rearrangement coupling->rearrangement communesin_b This compound rearrangement->communesin_b

Caption: Overall workflow for the biomimetic synthesis of this compound.

Proposed Biosynthetic Pathway

Biosynthetic_Pathway tryptamine_der Tryptamine Derivative oxidative_union Oxidative Union [Diels-Alder like] tryptamine_der->oxidative_union aurantioclavine_der Aurantioclavine Derivative aurantioclavine_der->oxidative_union polycyclic_int Polycyclic Intermediate oxidative_union->polycyclic_int rearrangement Aminal Rearrangement polycyclic_int->rearrangement communesin_b This compound rearrangement->communesin_b

Caption: Proposed biosynthetic pathway leading to this compound.

References

Application Notes and Protocols for the Synthesis of Vicinal Quaternary Stereocenters in Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the vicinal quaternary stereocenters found in the complex indole alkaloid, Communesin B. The construction of these sterically congested C3a and C3a' centers represents a significant challenge in the total synthesis of the communesin family of natural products. The following sections detail several successful strategies developed by leading research groups, offering a comparative overview of methodologies, quantitative data, and step-by-step protocols for key transformations.

Introduction to the Challenge

This compound, a member of a class of heptacyclic indole alkaloids, exhibits potent biological activities, making it an attractive target for synthetic chemists. A key architectural feature of the communesins is the presence of two contiguous quaternary stereocenters at the C3a and C3a' positions. The creation of this sterically demanding C-C bond with precise stereocontrol has spurred the development of innovative and elegant synthetic strategies. This document will explore four prominent approaches: a biomimetic hetero-Diels-Alder reaction, a diazene-directed fragment assembly, an intramolecular aza-o-xylylene cycloaddition, and a tandem Heck cyclization/Claisen rearrangement sequence.

Strategy 1: Biomimetic Inverse-Electron-Demand Hetero-Diels-Alder Reaction

This approach, inspired by the proposed biosynthesis of communesins, constructs the core structure and the vicinal quaternary stereocenters in a single, highly convergent step. The key transformation involves an inverse-electron-demand hetero-Diels-Alder reaction between a tryptamine-derived aza-o-xylylene and aurantioclavine.

Logical Workflow

cluster_start Starting Materials A Aurantioclavine Derivative C [4+2] Inverse-Electron-Demand Hetero-Diels-Alder Reaction A->C B Tryptamine-derived aza-o-xylylene B->C D Strained Intermediate C->D exo transition state E Transamidation D->E F Communesin Core (Vicinal Quaternary Centers Formed) E->F A Oxindole Fragment C Diazene Formation A->C B Sulfamate Fragment B->C D Diazene-Directed C3a-C3a' Bond Formation C->D E C3a-C3a' Linked Heterodimer D->E F Biomimetic Aminal Reorganization E->F G Heptacyclic Communesin Core F->G A Benzodioxin Precursor B Thermolysis A->B C Indole-tethered Aza-o-xylylene Intermediate B->C D Intramolecular [4+2] Cycloaddition C->D endo transition state E Hexacyclic Core (Vicinal Quaternary Centers) D->E A Acyclic Precursor B Tandem Intramolecular Heck Cyclization/Carbonylation A->B C Spirolactone B->C D O-allylation C->D E Allyl Enol Ether D->E F Claisen Rearrangement E->F G C-allyl Spirolactone (Vicinal Quaternary Centers) F->G

Application Notes and Protocols: Utilizing Diazene-Directed Assembly for Communesin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Communesin B, a complex polycyclic indole alkaloid, employing a key diazene-directed assembly strategy. This methodology, pioneered by the Movassaghi group, offers a convergent and stereocontrolled approach to constructing the challenging C3a–C3a′ bond of the communesin core. The protocols outlined below are based on the successful total synthesis of epoxide-containing communesin alkaloids, including this compound.[1][2][3][4]

Introduction to Diazene-Directed Assembly

The total synthesis of communesin alkaloids has been a significant challenge in organic chemistry due to their intricate heptacyclic framework, which includes two vicinal quaternary stereocenters at the C3a and C3a' positions.[4] The diazene-directed assembly strategy provides an elegant solution to this problem. The core principle involves the formation of an unsymmetrical diazene from two complex amine fragments. Subsequent photochemical extrusion of dinitrogen (N2) generates a radical pair within a solvent cage, which then collapses to form the critical C3a–C3a′ carbon-carbon bond with high stereocontrol.[5][6] A final biomimetic aminal reorganization then yields the characteristic heptacyclic core of the communesin family.[7][8][9] This convergent approach allows for the modular synthesis of various communesin analogues by coupling different fragments.[1][2]

Key Advantages of the Diazene-Directed Approach:

  • Convergent and Modular: Allows for the synthesis and coupling of complex fragments late in the synthetic sequence, improving overall efficiency.[1][2]

  • Stereocontrolled: The photochemical C-C bond formation proceeds with high fidelity, enabling the precise construction of the vicinal quaternary stereocenters.[5][6]

  • Biomimetic: The final aminal reorganization mimics a plausible biosynthetic pathway, efficiently assembling the complex core structure.[7][8][9]

Overall Synthetic Strategy Workflow

The synthesis of this compound via diazene-directed assembly can be conceptually broken down into the following key stages:

G A Synthesis of Fragment A (Epoxide-Containing Oxindole) C Fragment Coupling via Mixed Sulfamide Formation A->C B Synthesis of Fragment B (C3a'-Sulfamate Cyclotryptamine) B->C D Oxidation to Unsymmetrical Diazene C->D E Photochemical Dinitrogen Extrusion (C3a-C3a' Bond Formation) D->E F Biomimetic Aminal Reorganization E->F G Final Acylation to this compound F->G

Figure 1. General workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the pivotal steps in the synthesis of a key heterodimeric intermediate and its conversion to the communesin core. The data is compiled from the synthesis of related epoxide-containing communesins.

Table 1: Key Reaction Steps and Yields

StepReactantsReagents and ConditionsProductYield (%)
Mixed Sulfamide FormationEpoxide-bearing C3a-amino oxindole, C3a′-sulfamate cyclotryptamineDMAP, THF, 23 °CMixed Sulfamide~80
Diazene FormationMixed SulfamidePolystyrene-BEMP, N-chloro-N-methylbenzamide, MeOH, 23 °CUnsymmetrical DiazeneHigh
Photochemical C-C Bond FormationUnsymmetrical Diazenehν (350 nm), 25 °CC3a-C3a' Linked Heterodimer~60-70
Biomimetic Aminal ReorganizationC3a-C3a' Linked HeterodimerBasic conditions (e.g., KHMDS, 18-crown-6, THF, -78 to 23 °C)Heptacyclic Communesin Core~80-90
Final AcylationHeptacyclic Communesin CoreSorbic acid, activating agent (e.g., HATU), base (e.g., DIPEA), CH2Cl2(-)-Communesin B~70-80

Experimental Protocols

The following are detailed experimental protocols for the key stages of the this compound synthesis, adapted from the literature.[1][2][4]

Protocol 1: Mixed Sulfamide Formation

This protocol describes the coupling of the two key fragments to form the mixed sulfamide precursor to the diazene.

Logical Relationship of Reagents and Substrates

G sub_A Fragment A (Amino Oxindole) product Mixed Sulfamide sub_A->product sub_B Fragment B (Sulfamate) sub_B->product reagent_DMAP DMAP (Catalyst) reagent_DMAP->product catalyzes solvent_THF THF (Solvent) solvent_THF->product dissolves

Figure 2. Reagent and substrate roles in sulfamide formation.

Procedure:

  • To a solution of the C3a′-sulfamate cyclotryptamine fragment (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 23 °C is added 4-(dimethylamino)pyridine (DMAP, 1.2 equiv).

  • A solution of the epoxide-bearing C3a-amino oxindole fragment (1.1 equiv) in anhydrous THF is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at 23 °C and monitored by thin-layer chromatography (TLC) until consumption of the limiting reagent is observed (typically 2-4 hours).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate gradient) to afford the desired mixed sulfamide.

Protocol 2: Unsymmetrical Diazene Formation and Photochemical C-C Bond Formation

This two-step protocol details the oxidation of the mixed sulfamide to the diazene, followed by the key photochemical extrusion of dinitrogen.

Experimental Workflow

G start Mixed Sulfamide in MeOH oxidation Add Polystyrene-BEMP and N-chloro-N-methylbenzamide start->oxidation stir Stir at 23 °C oxidation->stir filtration Filter and Concentrate stir->filtration photolysis_prep Prepare Thin Film of Diazene filtration->photolysis_prep photolysis Irradiate with 350 nm light photolysis_prep->photolysis workup Purify by Chromatography photolysis->workup product C3a-C3a' Linked Heterodimer workup->product

Figure 3. Workflow for diazene formation and photolysis.

Procedure:

Part A: Diazene Formation

  • To a solution of the mixed sulfamide (1.0 equiv) in methanol (MeOH, 0.05 M) at 23 °C is added polystyrene-bound 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (Polystyrene-BEMP, 3.0 equiv).

  • N-chloro-N-methylbenzamide (1.5 equiv) is then added in one portion.

  • The reaction mixture is stirred at 23 °C for 30 minutes.

  • The mixture is then filtered through a pad of Celite®, washing with dichloromethane (CH2Cl2).

  • The filtrate is concentrated under reduced pressure to yield the crude unsymmetrical diazene, which is used in the next step without further purification.

Part B: Photochemical Dinitrogen Extrusion

  • The crude diazene is dissolved in a minimal amount of CH2Cl2 and concentrated onto a petri dish to form a thin film.

  • The thin film is irradiated with a 350 nm ultraviolet lamp at 25 °C for a period of 4-8 hours, or until TLC analysis indicates complete consumption of the diazene.

  • The resulting residue is then purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to provide the C3a-C3a' linked heterodimer.

Protocol 3: Biomimetic Aminal Reorganization

This protocol describes the base-mediated rearrangement of the heterodimer to form the heptacyclic core of this compound.

Procedure:

  • A solution of the C3a-C3a' linked heterodimer (1.0 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF (0.01 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equiv) in THF is added dropwise.

  • The reaction mixture is allowed to warm to 23 °C and stirred for 1-2 hours, monitoring by TLC.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH4Cl).

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the heptacyclic communesin core.

Protocol 4: Final Acylation to Synthesize (-)-Communesin B

This final step involves the acylation of the N1' position of the communesin core with sorbic acid.

Procedure:

  • To a solution of the heptacyclic communesin core (1.0 equiv), sorbic acid (1.5 equiv), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 equiv) in anhydrous CH2Cl2 (0.05 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to 23 °C for 2-4 hours.

  • Upon completion, the reaction is diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield (-)-Communesin B.

These protocols provide a framework for the application of the diazene-directed assembly in the synthesis of this compound. Researchers should refer to the primary literature for full characterization data of all intermediates and the final product.[1][2][4]

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Communesin B. The content is designed to address specific experimental challenges, offering detailed protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents a significant challenge due to its complex molecular architecture. Key difficulties include:

  • Heptacyclic Core: The molecule possesses a dense and rigid heptacyclic ring system that is synthetically challenging to construct.[1][2]

  • Vicinal Quaternary Stereocenters: A major hurdle is the stereoselective construction of the two adjacent quaternary stereocenters at the C3a and C3a' positions.[1][2]

  • Aminal Linkages: The structure contains two aminal linkages, which can be sensitive to reaction conditions.[1][2]

  • Epoxide Moiety: The presence of a C10-epoxide in this compound and related compounds adds another layer of complexity, as it can be sensitive to acidic conditions.[1][2]

Q2: What are the main strategic approaches for the total synthesis of this compound?

Several successful strategies have been developed, primarily focusing on the efficient construction of the complex core structure. Common approaches include:

  • Biomimetic Synthesis: Inspired by the proposed biosynthesis, this strategy often involves the oxidative coupling of tryptamine and aurantioclavine precursors to form the key C3a-C3a' bond, followed by a guided aminal reorganization to assemble the heptacyclic core.[1][2]

  • Convergent Synthesis: Many approaches are convergent, involving the synthesis of two complex fragments that are then coupled late in the synthetic sequence. A notable example is the diazene-directed assembly of fragments to form the C3a-C3a' linkage.[1][2]

  • Intramolecular Cycloadditions: Some routes utilize intramolecular cycloaddition reactions, such as a hetero-Diels-Alder reaction, to rapidly construct a significant portion of the polycyclic ring system.[3][4][5]

  • Cascade Reactions: The development of novel cascade reactions has enabled the efficient formation of multiple rings in a single step, significantly shortening the synthetic route.[6]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Formation of Vicinal Quaternary Centers

Symptoms:

  • Formation of a difficult-to-separate mixture of diastereomers at the C3a-C3a' centers.

  • Inconsistent stereochemical outcomes.

Possible Causes:

  • Steric hindrance impeding the desired approach of the reactants.

  • Lack of effective facial selectivity in the key bond-forming reaction.

  • Inadequate chiral auxiliary control.

Suggested Solutions:

  • Substrate-Controlled Diastereoselection: Employ a substrate with inherent steric or electronic bias that directs the stereochemical outcome. For example, the use of a bulky protecting group on one of the fragments can influence the trajectory of the coupling partner.

  • Chiral Auxiliary: Introduce a chiral auxiliary to guide the stereoselective bond formation. The selection of the appropriate auxiliary is critical and may require screening.

  • Catalyst-Controlled Reaction: Utilize a chiral catalyst, such as an iridium-catalyzed asymmetric cascade cyclization, which has been shown to effectively control the stereochemistry.[6]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylic Alkylation for Vicinal Quaternary Center Formation

This protocol, adapted from a strategy for the synthesis of related compounds, demonstrates a method for achieving high diastereoselectivity.[7]

  • Substrate Preparation: Synthesize the appropriate lactone precursor containing one of the quaternary centers.

  • Reaction Setup: To a solution of the lactone (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.

CatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Reference
Pd(PPh₃)₄THF25>20:195[7]
Problem 2: Inefficient Biomimetic Aminal Reorganization

Symptoms:

  • Low yield of the desired heptacyclic core.

  • Formation of multiple undesired constitutional isomers.

  • Decomposition of the starting heterodimeric intermediate.

Possible Causes:

  • Unfavorable thermodynamics or kinetics for the desired rearrangement.

  • Inappropriate reaction conditions (solvent, temperature, additives) to guide the reorganization.

  • Steric or electronic effects of substituents hindering the desired cyclization cascade.

Suggested Solutions:

  • Condition Optimization: Systematically screen reaction conditions, including solvent polarity, temperature, and the presence of acids or bases, to favor the desired aminal exchange pathway.

  • Guided Reorganization: Modify the substrate to sterically or electronically favor the desired cyclization pathway. For example, the strategic placement of protecting groups can influence the conformational preferences of the intermediate, leading to the desired product.

  • Use of a Lewis Acid: A mild Lewis acid can sometimes facilitate the aminal exchange and subsequent cyclizations.

Experimental Protocol: Guided Biomimetic Aminal Reorganization

This protocol is based on a successful unified synthesis of epoxide-containing communesins.[1][2]

  • Starting Material: Prepare the heterodimeric diamine intermediate.

  • Reaction Setup: Dissolve the heterodimeric diamine (1.0 equiv) in a suitable solvent (e.g., EtOH).

  • Reagent Addition: Add a weak base (e.g., t-BuOLi, 1.1 equiv).

  • Reaction Execution: Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress by LC-MS.

  • Workup and Purification: After completion, quench the reaction, perform an aqueous workup, extract the product, and purify by flash chromatography.

ReagentSolventTemperature (°C)Yield (%)Reference
t-BuOLiEtOH6077[1]

Visualizing Synthetic Strategies

Diagram 1: Convergent Strategy for this compound Synthesis

convergent_synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis A_start Simple Precursors A_intermediate Complex Fragment A A_start->A_intermediate Multi-step synthesis Coupling Key Fragment Coupling A_intermediate->Coupling B_start Simple Precursors B_intermediate Complex Fragment B B_start->B_intermediate Multi-step synthesis B_intermediate->Coupling Core_Formation Heptacyclic Core Formation Coupling->Core_Formation CommunesinB This compound Core_Formation->CommunesinB

Caption: A convergent approach to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in a Key Cyclization Step

troubleshooting_workflow Start Low Yield in Cyclization Step Check_Purity Verify Purity of Starting Material Start->Check_Purity Optimize_Conditions Systematically Vary Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Screen_Catalysts Screen Different Catalysts/Reagents Optimize_Conditions->Screen_Catalysts No Improvement Successful Improved Yield Optimize_Conditions->Successful Success Modify_Substrate Modify Substrate (e.g., Protecting Groups) Screen_Catalysts->Modify_Substrate No Improvement Screen_Catalysts->Successful Success Modify_Substrate->Successful Success Unsuccessful Re-evaluate Synthetic Strategy Modify_Substrate->Unsuccessful No Improvement

Caption: Workflow for addressing low cyclization yield.

References

Technical Support Center: Maximizing Communesin B Yield in Penicillium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Communesin B from Penicillium cultures.

Frequently Asked Questions (FAQs)

Q1: My Penicillium culture is not producing any detectable this compound. What are the initial steps I should take?

A1: First, confirm the identity of your Penicillium strain, as Communesin production is species-specific. Known producers include Penicillium marinum and Penicillium expansum.[1][2] Secondly, verify your extraction and analytical methods. Communesins are typically detected using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Ensure your standards are correctly prepared and that your detection limits are appropriate. Finally, review your initial culture conditions. Sub-optimal media composition or fermentation parameters can lead to a complete lack of production.

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is an indole alkaloid.[4] Its biosynthesis involves the coupling of tryptamine and aurantioclavine, both of which are derived from L-tryptophan.[4] Therefore, L-tryptophan is the primary precursor for the entire biosynthetic pathway.

Q3: Can I supplement the culture medium with precursors to increase the yield?

A3: Yes, precursor feeding is a viable strategy. Supplementing the medium with L-tryptophan can potentially increase the availability of the building blocks for this compound biosynthesis. However, the optimal concentration and feeding time need to be determined empirically for your specific strain and culture conditions.

Q4: What are typical fermentation parameters for Penicillium cultures producing secondary metabolites?

A4: Optimal fermentation parameters vary between Penicillium species. However, typical ranges for secondary metabolite production include temperatures between 25-28°C, a pH maintained between 6.7 and 6.9, and an agitation speed of around 120 rpm for shake flask cultures.[3][5] It is crucial to optimize these parameters for your specific experimental setup.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low productivity is a common challenge in fungal fermentations.[6] This can often be addressed by systematically optimizing the culture environment.

Troubleshooting Steps:

  • Media Optimization: The composition of the culture medium significantly impacts secondary metabolite production.

    • Carbon and Nitrogen Sources: Sucrose and yeast extract have been identified as key variables influencing secondary metabolite production in Penicillium.[7][8] Systematically vary the concentrations of these components to identify the optimal ratio for your strain. In some cases, glutamine supplementation has been shown to restore productivity.[1][2]

    • Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) to efficiently optimize the concentrations of multiple media components and identify significant interactions between them.[9][10][11]

  • Fermentation Parameter Optimization:

    • Temperature, pH, and Agitation: As mentioned in the FAQs, these are critical parameters. Perform a design of experiments (DoE) to systematically evaluate the impact of varying temperature, pH, and agitation speed on this compound yield.[3]

  • Elicitation Strategies:

    • Biotic and Abiotic Elicitors: The addition of elicitors can trigger defense responses in fungi, leading to an increase in secondary metabolite production.[12][13][14] Consider testing a panel of elicitors, such as fungal extracts, polysaccharides (chitin, chitosan), or small molecules like salicylic acid and methyl jasmonate.[12][15]

Issue 2: Inconsistent Batch-to-Batch Yield

Variability between fermentation batches can hinder research and development.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent age and concentration of spores or mycelial fragments in your inoculum. Inconsistent inoculum can lead to variations in growth kinetics and, consequently, secondary metabolite production.

  • Precise Control of Fermentation Parameters: Small fluctuations in temperature, pH, or dissolved oxygen can have a significant impact on yield. Utilize a well-calibrated bioreactor for precise control over these parameters.

  • Raw Material Quality: Use high-quality, consistent sources for your media components. Variability in the composition of complex components like yeast extract can contribute to batch-to-batch inconsistencies.

Data Presentation

Table 1: Example Media Compositions for Penicillium Secondary Metabolite Production

ComponentConcentration Range (g/L)Reference
Sucrose21 - 50[3][7]
Yeast Extract3 - 10[3][7]
K₂HPO₄1.0[7]
NaNO₃30.0 (in Czapek concentrate)[7]
KCl5.0 (in Czapek concentrate)[7]
MgSO₄·7H₂O5.0 (in Czapek concentrate)[7]
FeSO₄·7H₂O0.1 (in Czapek concentrate)[7]

Table 2: Optimized Fermentation Parameters for Penicillin Production by P. chrysogenum

ParameterOptimal ValueReference
Temperature25 - 28 °C[3]
Agitation120 rpm[3]
Incubation Time6 - 8 days[3]

Note: These parameters for penicillin production can serve as a starting point for optimizing this compound production.

Experimental Protocols

Protocol 1: General Submerged Fermentation for this compound Production

  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar medium (e.g., Czapek Yeast Extract Agar) at 30°C for 7 days.[7]

    • Prepare a spore suspension or use agar plugs to inoculate a seed culture.

  • Seed Culture:

    • Inoculate a liquid medium (e.g., Czapek Yeast Extract Broth) with the spore suspension or agar plugs.

    • Incubate at 25-28°C with shaking (e.g., 120 rpm) for 48 hours.[3][5]

  • Production Culture:

    • Inoculate the production medium with a defined volume (e.g., 10% v/v) of the seed culture.[5]

    • Incubate under optimized conditions (temperature, pH, agitation) for the desired duration (e.g., 6-8 days).[3]

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration.

    • Extract this compound from the mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract using TLC or HPLC.[3]

Visualizations

Communesin_B_Biosynthesis L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine Decarboxylation Aurantioclavine Aurantioclavine L_Tryptophan->Aurantioclavine Multiple Steps Communesin_B This compound Tryptamine->Communesin_B Coupling Aurantioclavine->Communesin_B Coupling

Caption: Simplified biosynthetic pathway of this compound from L-Tryptophan.

Optimization_Workflow Start Start: Low this compound Yield Strain_Verification Strain Verification & Culture Purity Check Start->Strain_Verification Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Strain_Verification->Media_Optimization Parameter_Optimization Fermentation Parameter Optimization (T, pH, rpm) Media_Optimization->Parameter_Optimization Analysis Extraction & HPLC Quantification Parameter_Optimization->Analysis Elicitation Elicitation Strategy Testing Precursor_Feeding Precursor Feeding (L-Tryptophan) Elicitation->Precursor_Feeding Precursor_Feeding->Analysis Analysis->Elicitation Further Optimization High_Yield Improved this compound Yield Analysis->High_Yield Success

Caption: Experimental workflow for troubleshooting and optimizing this compound production.

References

Overcoming stereochemical challenges in Communesin B synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Communesin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the complex stereochemical challenges inherent in the synthesis of this intricate natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on stereochemical control.

Problem IDIssuePossible CausesSuggested Solutions
SC-01 Low Diastereoselectivity in Vicinal Quaternary Stereocenter Formation Inefficient catalyst or chiral auxiliary. Suboptimal reaction conditions (temperature, solvent, concentration). Steric hindrance from protecting groups.1. Catalyst/Auxiliary Screening: - Evaluate a range of chiral ligands or auxiliaries. For palladium-catalyzed allylic alkylations, consider different phosphine or N-heterocyclic carbene ligands. - For organocatalytic approaches, screen different catalysts such as cinchona alkaloids or prolinol derivatives. 2. Optimization of Reaction Conditions: - Systematically vary the temperature. Lower temperatures often enhance stereoselectivity. - Screen a variety of solvents with different polarities and coordinating abilities. - Adjust the concentration of reactants and catalyst. 3. Protecting Group Strategy: - Re-evaluate the protecting groups on nearby functionalities to minimize steric clash that could influence the stereochemical outcome.
SC-02 Poor Enantioselectivity in Asymmetric Reactions Inactive or decomposed catalyst. Racemization of the product or intermediates. Incorrect catalyst loading.1. Catalyst Handling and Activation: - Ensure the catalyst is stored under inert conditions and handled using appropriate techniques to prevent decomposition. - Follow established protocols for catalyst activation if required. 2. Control Experiments: - Run the reaction at lower temperatures to check for temperature-dependent racemization. - Analyze aliquots of the reaction mixture over time to monitor the enantiomeric excess and identify potential product racemization. 3. Catalyst Loading: - Optimize the catalyst loading; both too low and too high concentrations can negatively impact enantioselectivity.
SC-03 Incorrect Relative Stereochemistry in the Heptacyclic Core Unfavorable transition state in the key cyclization/rearrangement step. Epimerization of stereocenters under reaction or workup conditions.1. Reagent and Condition Modification: - For biomimetic aminal reorganizations, the choice of acid or base catalyst and solvent can significantly influence the stereochemical outcome.[1][2] - In Diels-Alder or other cycloaddition strategies, consider using Lewis acids or organocatalysts that favor the desired transition state geometry. 2. pH Control: - Maintain careful pH control during workup and purification to avoid epimerization of sensitive stereocenters.
SC-04 Difficulty in Separating Diastereomers Similar polarity of the diastereomers. Lack of a suitable functional group for derivatization.1. Advanced Chromatographic Techniques: - Employ chiral chromatography (HPLC or SFC) for analytical and preparative separation. - Explore different stationary phases and mobile phase compositions in normal and reverse-phase chromatography. 2. Derivatization: - If a suitable functional group (e.g., hydroxyl, amine) is present, derivatize the diastereomeric mixture with a chiral resolving agent to form diastereomeric adducts that may be more easily separable by standard chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of this compound?

A1: The main stereochemical hurdles in the synthesis of this compound are:

  • Construction of the vicinal all-carbon quaternary stereocenters at C7 and C8: These sterically congested centers are challenging to form, and controlling their relative and absolute stereochemistry is a significant obstacle.[3][4][5]

  • Control of the spiro-oxindole stereocenter: The spirocyclic junction at C3 of the oxindole core requires precise stereocontrol.

  • Diastereoselective formation of the complex heptacyclic ring system: Ensuring the correct relative stereochemistry throughout the intricate polycyclic core during cyclization and rearrangement reactions is crucial.[1][2]

Q2: What are some successful strategies for constructing the vicinal quaternary stereocenters in this compound and related alkaloids?

A2: Several effective strategies have been developed:

  • Palladium-Catalyzed Decarboxylative Allylic Alkylation: This method has been used to set the vicinal quaternary centers with high diastereoselectivity.[3]

  • O-allylation/Claisen Rearrangement: A tandem sequence of O-allylation of a spirolactone followed by a Claisen rearrangement has proven effective in installing the two contiguous quaternary carbons.[4][5]

  • Intramolecular Heck Reaction: Cyclization of a suitably substituted precursor via an intramolecular Heck reaction can establish one of the quaternary centers.[6]

  • Organocatalytic Alkylation: Asymmetric alkylation of 3-substituted oxindoles with various electrophiles using chiral organocatalysts can be a powerful tool for creating the C3 quaternary stereocenter.

Q3: How is the stereochemistry of the final this compound product typically confirmed?

A3: The stereochemistry is generally confirmed through a combination of techniques:

  • X-ray Crystallography: Unambiguous determination of the relative and absolute stereochemistry can be achieved if a suitable crystal of a synthetic intermediate or the final product is obtained.[1][2]

  • NMR Spectroscopy: Extensive 1D and 2D NMR studies, particularly NOE (Nuclear Overhauser Effect) experiments, are used to determine the relative stereochemistry by analyzing the spatial proximity of protons.

  • Comparison with Authentic Samples: The spectral data (NMR, IR, MS) and optical rotation of the synthetic product are compared with those of the natural product.

Q4: Can the stereochemical outcome of the biomimetic aminal reorganization be predicted or controlled?

A4: The stereochemical outcome of the biomimetic aminal reorganization, which forms the heptacyclic core, is influenced by the reaction conditions. The process is believed to proceed through a dynamic reorganization of a heterodimeric intermediate.[1][2] Control can be exerted by:

  • Guided Synthesis: The inherent conformational biases of the precursor can guide the rearrangement towards the desired stereoisomer.

  • Reaction Conditions: The choice of solvent and catalyst (acid or base) can influence the equilibrium and favor the formation of the thermodynamically more stable product.

Experimental Protocols and Data

Key Experimental Protocol: Diastereoselective Allylation for Vicinal Quaternary Center Formation

This protocol is adapted from methodologies aimed at constructing the C7 and C8 quaternary stereocenters.

Objective: To achieve high diastereoselectivity in the allylation of a lactone intermediate to install the second of two vicinal quaternary stereocenters.

Procedure:

  • To a solution of the spirolactone intermediate (1.0 equiv) in anhydrous DMF (0.1 M) at -78 °C under an argon atmosphere, add NaH (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add allyl bromide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-allylated product.

Quantitative Data on Diastereoselectivity:

EntrySubstrateConditionsDiastereomeric Ratio (dr)Yield (%)
1N-Boc protected spirolactoneNaH, Allyl Bromide, DMF>20:185
2N-MOM protected spirolactoneNaH, Allyl Iodide, DMFsingle diastereomer65
3Substituted spirolactonePd(PPh3)4, THFsingle diastereomer78

Data is compiled from various synthetic efforts towards communesins and related compounds and is for illustrative purposes.[3]

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed cond1 Is the catalyst/auxiliary optimal? start->cond1 proc1 Screen alternative chiral catalysts or auxiliaries. cond1->proc1 No cond2 Are reaction conditions optimized? cond1->cond2 Yes proc1->cond2 proc2 Systematically vary temperature, solvent, and concentration. cond2->proc2 No cond3 Is there steric hindrance from protecting groups? cond2->cond3 Yes proc2->cond3 proc3 Re-evaluate and modify the protecting group strategy. cond3->proc3 Yes end Improved Diastereoselectivity cond3->end No proc3->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Key Synthetic Strategy: Biomimetic Dimerization and Reorganization

G cluster_assembly Fragment Assembly fragA Fragment A (e.g., Aurantioclavine derivative) dimer Heterodimeric Intermediate fragA->dimer fragB Fragment B (e.g., Tryptamine derivative) fragB->dimer reorg Biomimetic Aminal Reorganization dimer->reorg core Communesin Heptacyclic Core reorg->core

References

Navigating the Stability of Communesin B: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the complex indole alkaloid Communesin B, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on handling, storage, and troubleshooting potential stability issues with this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For short-term use, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally recommended for creating stock solutions of this compound due to its good solubilizing properties for complex organic molecules. For applications where DMSO is not suitable, other aprotic polar solvents like dimethylformamide (DMF) may be considered. For analytical purposes such as HPLC, a mixture of acetonitrile and water is often used, and one study on other indole alkaloids showed good stability in this mixture.[1]

Q2: How should I store this compound solutions?

A2: this compound in its solid form should be stored at -20°C or lower, protected from light and moisture. Once dissolved, stock solutions in anhydrous DMSO or DMF should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C. For working solutions, it is advisable to prepare them fresh for each experiment.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: Several factors can influence the stability of this compound, a complex indole alkaloid:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: The presence of acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Indole alkaloids are generally basic and can form salts in acidic solutions.[2][3]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of air or oxidizing agents.

  • Solvent Purity: The presence of impurities in solvents, such as water or peroxides, can initiate degradation.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Protic solvents, especially under non-neutral pH conditions, may pose a risk of solvolysis or other degradation reactions. The use of methanol has been shown to lead to the decomposition of some related mycotoxins over time, especially at room temperature.[1] It is also crucial to use high-purity, anhydrous solvents to avoid introducing reactive contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Perform a concentration check of the working solution using a validated analytical method (e.g., HPLC-UV).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of this compound.Review the handling and storage procedures. Ensure the use of high-purity, anhydrous solvents and protection from light. Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. Sonication may aid in dissolution, but care should be taken to avoid heating.

Data Presentation: Recommended Solvents and Storage Conditions

As quantitative stability data is not available, the following table provides a qualitative guide to solvent selection and storage conditions for this compound based on general laboratory best practices for complex alkaloids.

Solvent Recommended Use Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Notes
Dimethyl Sulfoxide (DMSO) Stock solutions2-8°C, protected from light-80°C, in small aliquotsUse anhydrous, high-purity grade. Minimize freeze-thaw cycles.
Dimethylformamide (DMF) Alternative for stock solutions2-8°C, protected from light-80°C, in small aliquotsUse anhydrous, high-purity grade.
Acetonitrile:Water (1:1) Analytical standards (e.g., HPLC)2-8°C, protected from lightNot recommendedPrepare fresh. Some fumonisins have shown good stability in this mixture.[1]
Chloroform Extraction/PurificationRoom temperature (up to 24h), protected from lightNot recommended for solutionsSome indole alkaloids have shown short-term stability in chloroform.
Methanol/Ethanol Use with cautionNot recommendedNot recommendedMay lead to degradation over time.[1]
Aqueous Buffers Final working solutionsPrepare fresh immediately before useNot recommendedBe mindful of solubility limits and potential for hydrolysis.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

1. Preparation of this compound Stock Solution: a. Accurately weigh a sample of this compound. b. Dissolve the compound in a high-purity, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This will be your time-zero (T=0) sample.

2. Incubation Conditions: a. Aliquot the stock solution into several vials. b. Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

3. Time-Point Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition. b. Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

4. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining relative to the T=0 sample. c. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Hypothetical Degradation Pathway of this compound

The complex structure of this compound contains several functional groups that could be susceptible to degradation, such as the epoxide ring and the conjugated diene system. The following diagram illustrates a hypothetical degradation pathway.

A This compound B Hydrolysis of Epoxide A->B Acid/Base Catalysis C Oxidation of Indole Ring A->C Oxidizing Agents D Isomerization/Degradation of Diene A->D Light/Heat E Degradation Products B->E C->E D->E

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a stability study of this compound.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution (T=0 sample) B Aliquot and store under different conditions (Temp, Light, Solvent) A->B C Collect samples at defined time points B->C D Analyze by HPLC-UV/MS C->D E Quantify remaining This compound D->E F Identify degradation products D->F G Determine Stability Profile E->G F->G

Caption: General workflow for assessing the stability of this compound.

References

Optimizing conditions for the aminal reorganization in Communesin synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the biomimetic aminal reorganization step in the total synthesis of Communesin alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the aminal reorganization in the synthesis of Communesin?

The aminal reorganization, also referred to as an aminal exchange, is a crucial, biogenetically inspired step that constructs the complex heptacyclic (seven-ring) core of the Communesin alkaloids.[1][2][3][4] This key transformation rearranges a C3a–C3a′ linked heterodimeric precursor into the final polycyclic topology of the natural product.[1][2]

Q2: What are the established optimal conditions for this reaction?

The most successful reported conditions involve treating the heterodimeric diamine precursor with a base in an alcohol solvent. Specifically, exposing the precursor to ethanolic lithium tert-butoxide at 60 °C has been shown to effect a clean and complete rearrangement.[1] Following the rearrangement, an in-situ neutralization of the excess base with an acid, such as pyridinium p-toluenesulfonate (PPTS), is performed before subsequent functionalization (e.g., acylation).[1]

Q3: How does the reaction mechanism control the final structure?

The regiochemical outcome of the reorganization is strategically guided by the placement of an electron-withdrawing group on one of the cyclotryptamine moieties of the precursor.[1][2] For instance, an N8′-sulfonamide group directs the selective cleavage of the C8a′–N8′ aminal bond under basic conditions.[1][2] This selective cleavage initiates a cascade that results in the formation of new C8a–N8′ and C8a′–N1 aminal linkages, thereby constructing the characteristic heptacyclic core of the Communesins.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the aminal reorganization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Heptacyclic Core 1. Decomposition of Precursor: The C3a–C3a′ linkage in the heterodimer precursor is sensitive and can be prone to fragmentation under harsh conditions.[4][5] 2. Incorrect Base/Solvent System: The choice of base and solvent is critical for promoting the desired rearrangement over side reactions. 3. Insufficient Temperature: The reaction may not proceed to completion at temperatures below the optimum.1. Temperature Control: Carefully maintain the reaction temperature at 60 °C. Avoid excessive heating, which can lead to decomposition.[1] 2. Use Recommended Base: Employ lithium tert-butoxide in ethanol as it has been proven effective.[1] Other alkoxides or non-alkoxide bases may not provide the same selectivity. 3. Monitor Reaction: Track the reaction progress using in-situ monitoring (e.g., ¹H-NMR) if possible to ensure completion.[5]
Formation of Unidentified Side Products 1. Reaction with Oxygen: The reaction intermediates or the final product may be sensitive to air. 2. Post-Rearrangement Instability: The resulting heptacyclic amine is sensitive and may degrade if left in the basic reaction mixture for an extended period.[1] 3. Acid-Induced Rearrangement: Unintended exposure to acidic conditions during workup can cause undesired rearrangements, such as the formation of aldehyde byproducts.[6]1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 2. Prompt Neutralization & Acylation: Immediately after the rearrangement is complete, neutralize the excess alkoxide base with PPTS.[1] Proceed directly with acylation (e.g., using acetic anhydride or sorbic anhydride) to protect the sensitive resulting amine and facilitate purification.[1][2]
Formation of iso-Communesin or Other Regioisomers Incorrect Precursor Design: The regiochemical outcome is dictated by the substitution pattern on the precursor. An inverted N1′/N8′ substitution pattern will lead to the formation of an unnatural iso-communesin topology.[1][2]Verify Precursor Structure: Ensure the electron-withdrawing group (e.g., sulfonamide) is correctly positioned at the N8' position of the cyclotryptamine fragment to direct the desired bond cleavage.[1][2]

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes the quantitative data from a successful aminal reorganization followed by acylation to yield a stable derivative.

PrecursorBaseSolventTemp.Additive (Post-Reaction)Acylating AgentYieldReference
Heterodimer (+)-19LiOtBuEthanol60 °CPyridinium p-toluenesulfonate (PPTS)Acetic Anhydride82%[1]
Heterodimer (+)-19LiOtBuEthanol60 °CPyridinium p-toluenesulfonate (PPTS)Sorbic Anhydride82%[1][2]
Detailed Protocol: Aminal Reorganization and Acetylation

This protocol is adapted from the total synthesis of Communesin derivatives as reported by Movassaghi, et al.[1]

  • Preparation: To a solution of the heterodimeric diamine precursor (e.g., (+)-19) in anhydrous ethanol, add lithium tert-butoxide.

  • Reaction: Heat the resulting mixture at 60 °C and monitor the reaction for completion. The rearrangement is typically clean and complete under these conditions.

  • Neutralization: Upon completion, cool the reaction mixture and add solid pyridinium p-toluenesulfonate (PPTS) to neutralize the excess lithium tert-butoxide.

  • Acylation: Add acetic anhydride to the neutralized mixture to acetylate the sensitive heptacyclic amine product.

  • Workup and Purification: Proceed with a standard aqueous workup and purify the resulting N-acetylated Communesin derivative by chromatography to yield the final product.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the aminal reorganization.

G cluster_troubleshoot Troubleshooting cluster_solutions Corrective Actions start Start Aminal Reorganization check_yield Reaction Complete. Check Yield. start->check_yield low_yield Yield is Low or Zero check_yield->low_yield No side_products Significant Side Products Observed check_yield->side_products wrong_isomer Incorrect Regioisomer (e.g., iso-Communesin) check_yield->wrong_isomer success Successful Product Formation check_yield->success Yield >80% solution_yield 1. Verify Temp (60°C). 2. Confirm LiOtBu/EtOH. 3. Check Precursor Stability. low_yield->solution_yield solution_side 1. Use Inert Atmosphere. 2. Neutralize (PPTS) promptly. 3. Acylate immediately post-reaction. side_products->solution_side solution_isomer Verify EWG position on precursor structure. wrong_isomer->solution_isomer

Caption: A decision tree for troubleshooting the aminal reorganization.

Conceptual Reaction Pathway

This diagram illustrates the guiding principle of the regioselective aminal reorganization.

G cluster_precursor Precursor cluster_product Product precursor Heterodimer Precursor (with N8'-EWG) bond_to_cleave C8a' — N8' Aminal Bond (Electronically Weakened) precursor->bond_to_cleave Contains reorganization Base-Mediated Reorganization (LiOtBu, 60°C) precursor->reorganization Selective Cleavage product Heptacyclic Communesin Core new_bonds New C8a—N8' and C8a'—N1 Aminal Bonds product->new_bonds Contains reorganization->product Cascade & Re-formation

Caption: The role of the EWG in guiding the aminal reorganization.

References

Technical Support Center: Purification of Communesin B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Communesin B and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these complex indole alkaloids.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the purification of this compound and its analogs.

Question: I am observing very low yields after my primary purification step (e.g., flash column chromatography). What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of this compound and its analogs from initial purification steps is a common issue, often attributable to the compound's complex structure and potential for degradation. Here are several factors to consider and troubleshoot:

  • Compound Instability: Communesins can be sensitive to pH and temperature. Prolonged exposure to acidic or basic conditions during chromatography can lead to degradation.

    • Solution: Neutralize your crude extract before loading it onto the column. Use a buffered mobile phase if necessary and conduct the chromatography at room temperature or below if stability is a major concern. It is advisable to perform a small-scale stability study to determine the optimal pH and temperature range.

  • Irreversible Adsorption to Silica Gel: The nitrogen atoms in the indole and other heterocyclic rings can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and tailing peaks.

    • Solution:

      • Deactivate the Silica Gel: Before packing your column, you can treat the silica gel with a triethylamine solution to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 silica gel for your initial purification.

  • Inappropriate Solvent System: An improperly chosen solvent system can lead to poor separation and co-elution with impurities, which may result in discarding fractions containing your product to achieve higher purity.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides good separation (a ΔRf of at least 0.2) between your target compound and major impurities.

Question: My HPLC purification is resulting in broad peaks and poor resolution between this compound and its analogs or impurities. How can I optimize my HPLC method?

Answer:

Achieving sharp, well-resolved peaks during the HPLC purification of this compound and its analogs is critical for obtaining high-purity material. Here are some optimization strategies:

  • Column Choice: A standard C18 column is a good starting point for reverse-phase HPLC of indole alkaloids.

    • Solution: If you are still seeing poor resolution, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Mobile Phase Composition: The choice of organic modifier and additive is crucial.

    • Solution:

      • Organic Modifier: Acetonitrile often provides sharper peaks than methanol for complex alkaloids. Experiment with gradients of acetonitrile in water.

      • Additive: Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by protonating the basic nitrogen atoms and reducing tailing.

  • Flow Rate and Temperature: These parameters affect both resolution and analysis time.

    • Solution: A lower flow rate generally improves resolution but increases run time. Increasing the column temperature can decrease viscosity and improve peak shape, but be mindful of the thermal stability of your compounds.

Question: I am struggling to separate diastereomers of a synthetic Communesin analog. What chromatographic strategies can I employ?

Answer:

Separating diastereomers can be challenging due to their similar physical properties. Here are some approaches:

  • Optimize Stationary and Mobile Phases:

    • Solution: A high-resolution analytical HPLC column is often necessary. You may need to screen various stationary phases (C18, C8, Phenyl-Hexyl) and different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water gradients with different acidic additives) to find a system that provides baseline separation.

  • Chiral Chromatography: If you are dealing with enantiomers or if diastereomer separation is particularly difficult, chiral chromatography may be necessary.

    • Solution: Consult with a chromatography specialist to select an appropriate chiral stationary phase based on the structure of your analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in the synthesis of this compound that can complicate purification?

A1: Common byproducts in complex alkaloid syntheses like that of this compound include:

  • Diastereomers: Incomplete control over the formation of the multiple stereocenters can lead to diastereomeric impurities that are often difficult to separate from the desired product.

  • Incomplete Cyclization Products: The complex heptacyclic core of this compound is assembled through a series of cyclization reactions. Incomplete reactions can result in partially cyclized and more polar byproducts.

  • Oxidation Products: The indole moiety can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups used during the synthesis can result in a mixture of closely related compounds.

Q2: How can I assess the stability of my this compound sample under different conditions?

A2: To assess stability, you can perform a forced degradation study. Prepare solutions of your purified compound in different buffers (e.g., pH 3, 7, and 9) and at different temperatures (e.g., 4°C, room temperature, and 40°C). Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, and 72 hours) to monitor for the appearance of degradation products and a decrease in the main peak area.

Q3: What is a general workflow for the purification of this compound from a crude synthetic mixture?

A3: A typical purification workflow is as follows:

  • Aqueous Workup: Perform a liquid-liquid extraction to remove water-soluble impurities.

  • Flash Column Chromatography: Use a silica gel or alumina column with a suitable solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the major fraction containing this compound.

  • Preparative HPLC: Further purify the enriched fraction using reverse-phase preparative HPLC to separate closely related impurities and analogs.

  • Crystallization: If possible, crystallize the final product to achieve the highest purity.

Data Presentation

Table 1: Typical HPLC Purification Parameters for this compound

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25°C

Table 2: Troubleshooting Summary for Low Yield in Column Chromatography

IssuePotential CauseRecommended Solution
Low Recovery Irreversible adsorption to silicaUse deactivated silica or an alternative stationary phase (alumina, C18).
Compound degradation on columnNeutralize crude mixture; run at lower temperature.
Poor Separation Inappropriate solvent systemPerform thorough TLC analysis to find an optimal solvent system.
Column overloadingReduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Crude this compound Mixture

  • Slurry Preparation: A slurry of silica gel in the initial, least polar solvent of the gradient is prepared.

  • Column Packing: The slurry is poured into a glass column and the silica gel is allowed to settle, ensuring a well-packed bed. A layer of sand is added on top to prevent disturbance of the silica bed.

  • Sample Loading: The crude this compound mixture is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the column.

  • Elution: The column is eluted with a gradually increasing polarity gradient of a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.

  • Solvent Removal: Fractions containing pure this compound are combined and the solvent is removed under reduced pressure.

Protocol 2: General Procedure for Preparative HPLC Purification of this compound

  • Sample Preparation: The partially purified this compound from column chromatography is dissolved in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA). The solution is filtered through a 0.22 µm syringe filter.

  • Column Equilibration: The preparative C18 column is equilibrated with the initial mobile phase conditions for at least 30 minutes.

  • Injection and Elution: The sample is injected onto the column and eluted with a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Fraction Collection: Fractions corresponding to the main peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Solvent Removal: Pure fractions are combined, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to yield the pure this compound as a TFA salt.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification flash_chromatography Flash Column Chromatography start->flash_chromatography check_yield_purity Low Yield or Purity? flash_chromatography->check_yield_purity troubleshoot_flash Troubleshoot Flash Chromatography: - Check solvent system - Deactivate silica/use alumina - Check for degradation check_yield_purity->troubleshoot_flash Yes prep_hplc Preparative HPLC check_yield_purity->prep_hplc No troubleshoot_flash->flash_chromatography check_hplc_purity Poor Resolution or Broad Peaks? prep_hplc->check_hplc_purity troubleshoot_hplc Troubleshoot HPLC: - Optimize gradient - Change column/mobile phase additive - Adjust flow rate/temperature check_hplc_purity->troubleshoot_hplc Yes pure_product Pure this compound check_hplc_purity->pure_product No troubleshoot_hplc->prep_hplc end End pure_product->end

Caption: A logical workflow for troubleshooting common issues in this compound purification.

G Proposed Apoptotic Signaling Pathway for this compound communesin_b This compound microfilament_disruption Microfilament Network Disruption communesin_b->microfilament_disruption cell_stress Cellular Stress microfilament_disruption->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Technical Support Center: Communesin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of Communesin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in solubilizing this compound for in vitro experiments?

A1: this compound, a complex indole alkaloid, is inherently hydrophobic, leading to poor aqueous solubility. The primary challenges include its tendency to precipitate out of solution when a concentrated organic stock is diluted into aqueous cell culture media.[1][2] Factors such as the final solvent concentration, media components, pH, and temperature can all influence its solubility.[1][3]

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.[4] While direct quantitative solubility data for this compound is limited, its chemical structure as an indole alkaloid suggests solubility in organic solvents.[5] For specific applications, other organic solvents such as ethanol or methanol might be considered, but their compatibility with the chosen assay and cell line must be verified.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[2][4] Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and also promote precipitation of the compound.[6]

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[2]

  • Slow, dropwise addition: Add the stock solution to the media drop-by-drop while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2]

  • Use a serum-containing medium for initial dissolution: If your final assay will be in serum-free media, consider first diluting the this compound stock in a small volume of serum-containing media before further dilution into the serum-free media. The proteins in the serum can help to stabilize the compound.

  • Sonication: Briefly sonicating the final working solution in a water bath sonicator can help to redissolve small precipitates.[7]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The maximum tolerable concentration of DMSO varies between cell lines.[6] However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects.[8] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]

Quantitative Data Summary

SolventSolubilityConcentration (Estimated)Notes
Dimethyl Sulfoxide (DMSO) Soluble≥ 10 mg/mLThe recommended solvent for creating high-concentration stock solutions.[4]
Ethanol Likely SolubleLikely > 1 mg/mLMay be used as an alternative to DMSO, but compatibility with the specific assay is required.
Methanol Likely SolubleLikely > 1 mg/mLSimilar to ethanol, it can be a potential solvent for stock solutions.[10]
Water Poorly Soluble< 0.1 mg/mLThis compound is a hydrophobic molecule with very low aqueous solubility.[1][11]
Phosphate-Buffered Saline (PBS) Poorly Soluble< 0.1 mg/mLSimilar to water, solubility is expected to be very low.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (~508.67 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 0.509 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dilution in Cell Culture Media

This protocol outlines the preparation of a final 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium. Mix gently by pipetting.

  • Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.

  • Immediate use: Use the final working solution immediately to treat your cells to minimize the risk of precipitation.

Visualizations

Solvent_Selection_Workflow Solvent Selection for this compound start Start: Need to dissolve This compound for in vitro assay check_hydrophobicity Is the compound hydrophobic? start->check_hydrophobicity yes_hydrophobic Yes (this compound is an indole alkaloid) check_hydrophobicity->yes_hydrophobic use_organic_solvent Use a water-miscible organic solvent yes_hydrophobic->use_organic_solvent dmso Try DMSO first use_organic_solvent->dmso check_solubility Is the compound soluble in DMSO at desired stock concentration (e.g., 10 mM)? dmso->check_solubility yes_soluble Yes check_solubility->yes_soluble Yes no_soluble No check_solubility->no_soluble No prepare_stock Prepare a high-concentration stock solution (e.g., 1000x) yes_soluble->prepare_stock consider_alternatives Consider alternative solvents (e.g., Ethanol, Methanol) or solubility enhancers no_soluble->consider_alternatives dilute_in_media Perform serial dilutions in pre-warmed cell culture media prepare_stock->dilute_in_media check_precipitation Does it precipitate upon dilution? dilute_in_media->check_precipitation no_precipitate No check_precipitation->no_precipitate No yes_precipitate Yes check_precipitation->yes_precipitate Yes proceed Proceed with experiment no_precipitate->proceed troubleshoot Troubleshoot: - Lower final concentration - Add dropwise with vortexing - Use sonication yes_precipitate->troubleshoot troubleshoot->proceed

Caption: Decision workflow for selecting a suitable solvent for this compound.

Experimental_Workflow Workflow for Preparing this compound Working Solutions start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO to make a stock solution (e.g., 10 mM) weigh->dissolve store Store stock solution at -20°C or -80°C in aliquots dissolve->store prepare_intermediate Prepare intermediate dilution in pre-warmed (37°C) cell culture medium store->prepare_intermediate prepare_final Prepare final working solution in pre-warmed (37°C) cell culture medium prepare_intermediate->prepare_final treat_cells Immediately treat cells prepare_final->treat_cells end End treat_cells->end

Caption: Experimental workflow for preparing this compound solutions.

Precipitation_Causes Common Causes of Compound Precipitation precipitation Compound Precipitation in Cell Culture Media cause1 Poor Aqueous Solubility of the Compound precipitation->cause1 cause2 High Final Concentration Exceeding Solubility Limit precipitation->cause2 cause3 Rapid Change in Solvent Polarity (e.g., DMSO to Aqueous Media) precipitation->cause3 cause4 Low Temperature of Cell Culture Media precipitation->cause4 cause5 Interaction with Media Components (Salts, Proteins) precipitation->cause5 cause6 pH of the Medium precipitation->cause6

Caption: Common causes of compound precipitation in cell culture.

References

Technical Support Center: Synthesis of the C3a–C3a′ Linkage in Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of the critical C3a–C3a′ linkage of Communesin B, based on the diazene-directed assembly strategy.

Frequently Asked Questions (FAQs)

Q1: What is the key strategy for forming the C3a–C3a′ bond in the total synthesis of this compound?

A1: The established and successful strategy is a convergent and modular diazene-directed assembly.[1][2][3][4] This biomimetic approach involves the union of two complex amine fragments to form an unsymmetrical diazene.[5] Subsequent photoextrusion of dinitrogen generates two carbon-centered radicals that stereoselectively combine within a solvent cage to form the crucial C3a–C3a′ linkage.[4][5][6][7] This is followed by a guided biomimetic aminal reorganization to construct the heptacyclic core of the communesin alkaloids.[1][2][3][4]

Q2: Why is a diazene-directed radical recombination employed for this specific bond formation?

A2: This method is particularly effective for creating sterically congested vicinal quaternary stereocenters with high stereocontrol, which is a significant challenge in the synthesis of communesins.[8] The expulsion of nitrogen gas provides a strong thermodynamic driving force for the reaction.[1] The solvent-caged radical pair combination ensures the selective formation of the desired heterodimer, minimizing crossover products.[5][6][7]

Q3: What is the typical yield for the C3a–C3a′ bond-forming step?

A3: The photoexcitation and expulsion of dinitrogen from the diazene intermediate to afford the C3a–C3a′ linked heterodimer has been reported to proceed in a 50% yield as a single diastereomer.

Q4: What is the purpose of the subsequent biomimetic aminal reorganization?

A4: Following the formation of the C3a–C3a′ linkage, the resulting heterodimeric diamine undergoes a guided aminal reorganization. This rearrangement, often guided by an electron-withdrawing group on one of the cyclotryptamine moieties, leads to the formation of the complex heptacyclic core structure of the communesin alkaloids.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the C3a–C3a′ linked heterodimer 1. Incomplete photoextrusion of dinitrogen from the diazene precursor.- Ensure the light source is of the correct wavelength and intensity for photoexcitation. - Increase the irradiation time. - Check the purity of the diazene precursor; impurities can quench the excited state.
2. "Out-of-cage" radical coupling leading to homodimers.[5]- Perform the reaction in a solvent that promotes a strong solvent cage effect (e.g., non-viscous, non-polar solvents). - Conduct the reaction at a lower temperature to reduce the kinetic energy of the radical fragments, decreasing their ability to escape the solvent cage. - Ensure high dilution to disfavor intermolecular reactions between radicals from different cages.
3. Degradation of the radical intermediates.- De-gas the solvent thoroughly before use to remove oxygen, which can trap radical intermediates. - Use freshly distilled and anhydrous solvents.
Formation of undesired side products (e.g., constitutional isomers) 1. Lack of regiochemical control during the biomimetic aminal reorganization.- Verify the correct placement and nature of the guiding electron-withdrawing group (e.g., N8′-sulfonamide) which directs the selective cleavage of the C8a'–N8' bond. - Ensure the basic conditions for the rearrangement are carefully controlled as specified in the protocol.
2. Competing radical pathways during C-C bond formation, such as disproportionation.[5]- This is less common in the reported synthesis but can be influenced by the solvent. Re-evaluate the solvent choice.
Incomplete biomimetic aminal reorganization 1. Insufficient basicity to promote the rearrangement.- Check the quality and concentration of the base used. - Increase the reaction time or temperature moderately.
2. Steric hindrance preventing the conformational change required for rearrangement.- This may indicate an issue with the synthesis of the fragment precursors. Confirm the stereochemistry of the heterodimer via spectroscopic methods before proceeding.
Difficulty in purifying the C3a–C3a′ linked heterodimer 1. Co-elution with starting material or byproducts.- Optimize the chromatography conditions (e.g., try a different solvent system, use a different stationary phase, or employ HPLC).
2. Instability of the product on silica gel.- Consider using a less acidic stationary phase like alumina for chromatography. - Minimize the time the compound spends on the column.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the formation of the this compound core structure.

Reaction Step Product Reported Yield Reference
Photoextrusion of dinitrogen from diazene precursorC3a–C3a′ linked heterodimer50%
Hydrogenolysis of benzyl carbamatesHeterodimeric diamine77%
Deformylation and desulfonylation(−)-Communesin C64%

Experimental Protocols

Protocol 1: Synthesis of the C3a–C3a′ Linked Heterodimer via Photoextrusion
  • Preparation of the Diazene Precursor: The unsymmetrical diazene is prepared from the corresponding mixed sulfamide of the two amine fragments.

  • Thin Film Preparation: A solution of the diazene precursor in a suitable solvent (e.g., THF) is concentrated under reduced pressure to form a thin film on the walls of a photolysis reaction vessel.

  • Photoirradiation: The reaction vessel is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The crude product is dissolved in an appropriate solvent and purified by flash column chromatography on silica gel to afford the C3a–C3a′ linked heterodimer as a single diastereomer.

Protocol 2: Biomimetic Aminal Reorganization
  • Precursor Preparation: The C3a–C3a′ linked heterodimer is first converted to the corresponding heterodimeric diamine via a deprotection step, such as hydrogenolysis of benzyl carbamates.

  • Reaction Setup: The heterodimeric diamine is dissolved in a suitable solvent (e.g., methanol) under an inert atmosphere.

  • Base Treatment: A base (e.g., potassium carbonate) is added to the solution. The reaction is stirred at room temperature or with gentle heating.

  • Monitoring and Work-up: The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is filtered, concentrated, and purified by chromatography to yield the heptacyclic core of the communesin alkaloid.

Visualizations

G cluster_0 Fragment Synthesis cluster_1 Diazene Formation cluster_2 C3a-C3a' Linkage Formation cluster_3 Core Synthesis Amine_Fragment_1 Amine Fragment 1 Mixed_Sulfamide Mixed Sulfamide Formation Amine_Fragment_1->Mixed_Sulfamide Amine_Fragment_2 Amine Fragment 2 Amine_Fragment_2->Mixed_Sulfamide Diazene_Synthesis Oxidation to Diazene Mixed_Sulfamide->Diazene_Synthesis Photoextrusion Photoextrusion of N2 Diazene_Synthesis->Photoextrusion Heterodimer C3a-C3a' Linked Heterodimer Photoextrusion->Heterodimer Deprotection Deprotection Heterodimer->Deprotection Aminal_Reorganization Biomimetic Aminal Reorganization Deprotection->Aminal_Reorganization Communesin_Core Communesin Heptacyclic Core Aminal_Reorganization->Communesin_Core

Caption: Experimental workflow for this compound core synthesis.

G Diazene Unsymmetrical Diazene (R1-N=N-R2) Excited_State Excited State [R1-N=N-R2]* Diazene->Excited_State Radical_Pair Solvent-Caged Radical Pair {[R1• •R2] + N2} Excited_State->Radical_Pair - N2 Heterodimer C3a-C3a' Linked Product (R1-R2) Radical_Pair->Heterodimer Radical Recombination

Caption: Mechanism of C3a-C3a' bond formation.

G Start Low Yield of Heterodimer? Check_Homodimers Homodimers Detected? Start->Check_Homodimers Yes Check_SM Starting Material Remaining? Start->Check_SM No Check_Homodimers->Check_SM No Solution_Cage Optimize Solvent Cage: - Lower Temperature - High Dilution Check_Homodimers->Solution_Cage Yes Solution_Photo Optimize Photolysis: - Increase Irradiation Time - Check Lamp Output - Purify Diazene Check_SM->Solution_Photo Yes Solution_Degradation Check for Degradation: - De-gas Solvents - Use Anhydrous Conditions Check_SM->Solution_Degradation No

Caption: Troubleshooting low yield of the C3a-C3a' linkage.

References

Methods for scaling up the synthesis of Communesin B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Communesin B. The information is compiled from published synthetic routes, with a focus on addressing potential challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound for a successful scale-up?

A1: Based on reported syntheses, two stages are particularly crucial when scaling up the production of this compound:

  • Construction of the Vicinal Quaternary Stereocenters: The formation of the C3a–C3a′ linkage is a significant challenge. A highly convergent and modular diazene-directed assembly of two complex fragments has proven effective for this step on a gram scale.[1][2] Careful control of stoichiometry, temperature, and reaction time is paramount to avoid side products and ensure high diastereoselectivity.

  • Biomimetic Aminal Reorganization: The subsequent rearrangement to form the heptacyclic core of the communesin alkaloids is another critical transformation.[1][3] This step is often acid-catalyzed, and the choice of acid, solvent, and temperature can significantly impact the yield and purity of the final product. On a larger scale, ensuring uniform mixing and heat distribution is essential to prevent localized side reactions.

Q2: Are there any known bottlenecks in the synthesis that become more pronounced at a larger scale?

A2: Yes, several potential bottlenecks can arise during scale-up:

  • Purification of Intermediates: Many of the intermediates in the this compound synthesis are complex molecules with similar polarities to potential byproducts. Chromatographic purification, which is feasible at the milligram to gram scale, can become a significant bottleneck at the kilogram scale. Developing robust crystallization or extraction protocols for key intermediates is highly recommended.

  • Handling of Sensitive Reagents: The synthesis may involve air- or moisture-sensitive reagents. While manageable in a laboratory setting, ensuring an inert atmosphere and anhydrous conditions in large-scale reactors requires specialized equipment and procedures.

  • Exothermic Reactions: Some steps, such as reductions or certain coupling reactions, can be exothermic. On a larger scale, inefficient heat dissipation can lead to runaway reactions and the formation of degradation products. A thorough thermal safety assessment is crucial before attempting a large-scale reaction.

Q3: What are the common side reactions to watch out for?

A3: Common side reactions include:

  • Epimerization: The stereocenters, particularly the vicinal quaternary centers, can be susceptible to epimerization under non-optimal pH or temperature conditions.

  • Over-oxidation or Reduction: In steps involving oxidation or reduction, careful control of the amount of reagent and reaction time is necessary to avoid the formation of undesired byproducts.

  • Protecting Group Instability: The choice of protecting groups is critical. Some protecting groups may be unstable under the conditions required for subsequent steps, leading to premature deprotection and side reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Diazene-Directed Fragment Assembly
Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the coupling reagent. Ensure all reagents are of high purity and free from inhibitors.
Degradation of starting materials or product Perform the reaction at the recommended temperature and protect it from light if necessary. Degas solvents to remove oxygen, which can cause oxidative degradation.
Incorrect stoichiometry Carefully measure and dispense all reagents. For solid reagents, ensure they are properly dried to remove any residual solvent that could affect their mass.
Poor quality of reagents Use freshly purified solvents and reagents. The diazene precursor should be of high purity.
Problem 2: Inefficient Biomimetic Aminal Reorganization
Potential Cause Suggested Solution
Suboptimal acid catalyst Screen different acid catalysts (e.g., TFA, CSA, Sc(OTf)₃) and catalyst loadings to find the optimal conditions for your specific substrate and scale.
Incorrect reaction temperature The rearrangement can be sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition. Optimize the temperature in small-scale experiments first.
Presence of water This reaction is often sensitive to water. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
Product inhibition As the product forms, it may inhibit the catalyst. In some cases, slow addition of the substrate to a solution of the catalyst can improve yields.

Experimental Protocols

A key strategy for the synthesis of this compound involves a convergent approach, where two main fragments are synthesized separately and then coupled. Below is a generalized workflow.

experimental_workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Core Assembly A1 Starting Material A A2 Multi-step Synthesis A1->A2 A_final Fragment A A2->A_final C1 Diazene-Directed Fragment Assembly A_final->C1 B1 Starting Material B B2 Multi-step Synthesis B1->B2 B_final Fragment B B2->B_final B_final->C1 C2 Biomimetic Aminal Reorganization C1->C2 This compound Core This compound Core C2->this compound Core

Caption: Convergent synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting a low-yielding reaction can be visualized as follows:

troubleshooting_logic cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Analyze Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of all Reactants Start->CheckStoichiometry AnalyzeByproducts Identify Byproducts by LC-MS/NMR Start->AnalyzeByproducts PurifyReagents Re-purify Starting Materials/Reagents CheckPurity->PurifyReagents OptimizeConditions Systematically Vary Conditions (DOE) CheckConditions->OptimizeConditions AdjustStoichiometry Adjust Reactant Ratios CheckStoichiometry->AdjustStoichiometry ModifyWorkup Develop Alternative Workup/Purification AnalyzeByproducts->ModifyWorkup

Caption: Logical workflow for troubleshooting low yields.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of a this compound precursor as reported in the literature. Note that these are typically for small-scale syntheses and may require optimization for larger scales.

Reaction Step Scale Yield (%) Reference
Gram-Scale Synthesis of Azepane IntermediateGram90[1]
Diazene-Directed Fragment AssemblyGram84[1]
Biomimetic Aminal ReorganizationNot specified86[1]
Acylation to N8'-SES-communesin BNot specified82[1]
Desulfonylation to this compoundNot specified64[1]

References

Validation & Comparative

The Case of Mistaken Identity: A Comparative Guide to the Structural Elucidation of Communesin B and Nomofungin

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the spectroscopic and synthetic data that led to the structural revision of Nomofungin, a potent cytotoxic alkaloid, to the previously known Communesin B. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the structural elucidation of these two compounds, highlighting the key experimental evidence that resolved a significant case of mistaken identity in natural product chemistry.

The story of this compound and Nomofungin is a compelling example of the challenges and rigor required in the structural determination of complex natural products. Initially reported as distinct molecules isolated from different fungal species, a confluence of spectroscopic analysis and synthetic chemistry ultimately revealed them to be one and the same. This guide dissects the evidence, providing a clear comparison of the data and methodologies that were pivotal in this structural revision.

Spectroscopic Data: The Telltale Signs

The initial structural characterization of this compound, isolated in 1993 from a Penicillium sp., and Nomofungin, reported in 2001 from an unidentified endophytic fungus, relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] However, a critical discrepancy in the interpretation of the NMR data for the aminal functionality at C(6) was the source of the initial misidentification.

The proposed structure of Nomofungin featured an N,O-aminal, whereas this compound was correctly assigned with an N,N-aminal. The definitive evidence for the correct structure came from a careful comparison of the ¹H and ¹³C NMR chemical shifts of this key moiety.

Table 1: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (ppm) for the C(6) Aminal Moiety

Compound¹H Chemical Shift (C(6)-H)¹³C Chemical Shift (C(6))Functional Group
This compound (Reported)~4.70~82.5N,N-Aminal
Nomofungin (Originally Proposed)~4.69~82.5N,O-Aminal (Incorrect)
Synthetic N,O-Aminal Analogs~5.4~101.0N,O-Aminal
Synthetic N,N-Aminal Analogs~4.5~84.4N,N-Aminal

As the data clearly indicates, the chemical shifts reported for both the natural isolates of this compound and Nomofungin are nearly identical and are consistent with an N,N-aminal structure, as confirmed by synthetic analogs. The values for a synthetic N,O-aminal are significantly different, providing strong evidence against the originally proposed structure of Nomofungin.

Experimental Protocols

The structural elucidation of both compounds relied on a suite of standard and advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Typically, 5-10 mg of the purified alkaloid was dissolved in 0.5-0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).

  • 1D NMR: ¹H and ¹³C NMR spectra were acquired to provide an overview of the proton and carbon environments in the molecule.

  • 2D NMR: A series of two-dimensional NMR experiments were crucial for establishing the connectivity of the complex polycyclic core. These included:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which was essential for piecing together the intricate ring system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS)
  • LC/MS (Liquid Chromatography-Mass Spectrometry): This technique was used for the initial analysis of the fungal extracts to determine the molecular weight and purity of the isolated compounds.

  • High-Resolution Mass Spectrometry (HRMS): Provided the accurate mass of the molecules, allowing for the determination of their elemental composition.

Exciton Chirality Method

The absolute stereochemistry of Nomofungin was initially assigned using the exciton chirality method. This chiroptical technique relies on the interaction of two or more chromophores within a chiral molecule.

  • Principle: The spatial arrangement of the chromophores leads to a splitting of their electronic transitions, resulting in a characteristic bisignate (two-signed) Cotton effect in the Circular Dichroism (CD) spectrum. The sign of this Cotton effect is directly related to the chirality of the molecule.

  • Application to Nomofungin: In the case of Nomofungin, the indole and the sorbyl chromophores were likely used for the analysis. The observed CD spectrum was interpreted to assign the absolute configuration of the stereocenters. However, given the ultimate revision of the core structure, the initial interpretation of the exciton coupling was based on an incorrect molecular framework.

Synthetic Verification: The Final Arbiter

The ambiguity surrounding the structure of Nomofungin was definitively resolved through the independent synthetic efforts of the research groups of Stoltz and Funk in 2003. By synthesizing key fragments and model compounds containing both N,N-aminal and N,O-aminal functionalities, they were able to unequivocally demonstrate that the spectroscopic data of the natural product isolated by Hemscheidt and coworkers matched that of this compound.

The workflow for this synthetic verification can be summarized as follows:

G cluster_0 Synthetic Strategy Target_Analysis Analysis of Proposed Nomofungin Structure NO_Aminal_Synthesis Synthesis of N,O-Aminal Model Compound Target_Analysis->NO_Aminal_Synthesis Hypothesized Moiety NN_Aminal_Synthesis Synthesis of N,N-Aminal Model Compound Target_Analysis->NN_Aminal_Synthesis Alternative Moiety NMR_Comparison Comparison of Synthetic and Natural Product NMR Data NO_Aminal_Synthesis->NMR_Comparison NN_Aminal_Synthesis->NMR_Comparison Structure_Revision Conclusion: Nomofungin is this compound NMR_Comparison->Structure_Revision G Isolation Isolation of Natural Product (this compound / Nomofungin) Initial_Spectroscopy Initial Spectroscopic Analysis (NMR, MS, IR) Isolation->Initial_Spectroscopy Proposed_Structure_N Proposed Structure of Nomofungin (N,O-Aminal) Initial_Spectroscopy->Proposed_Structure_N Proposed_Structure_C Proposed Structure of This compound (N,N-Aminal) Initial_Spectroscopy->Proposed_Structure_C Data_Discrepancy Discrepancy in Reported NMR Data for Aminal Proposed_Structure_N->Data_Discrepancy Proposed_Structure_C->Data_Discrepancy Synthetic_Efforts Synthetic Studies of Model Compounds Data_Discrepancy->Synthetic_Efforts Spectroscopic_Comparison Direct Comparison of Spectroscopic Data Synthetic_Efforts->Spectroscopic_Comparison Structural_Revision Structural Revision: Nomofungin = this compound Spectroscopic_Comparison->Structural_Revision

References

A Comparative Analysis of the Anti-Cancer Activity of Communesin Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activities of the nine known naturally occurring Communesin alkaloids (A-I). The data presented is compiled from a systematic study that evaluated the cytotoxic effects of these compounds across a panel of five human cancer cell lines. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry by presenting objective data, detailed experimental methodologies, and a visual representation of a potential mechanism of action.

Quantitative Analysis of Cytotoxicity

The anti-cancer activity of Communesin alkaloids A-I was evaluated by determining their half-maximal inhibitory concentration (IC50) against five human cancer cell lines: A549 (lung carcinoma), DU 145 (prostate carcinoma), HCT 116 (colorectal carcinoma), HeLa (cervical adenocarcinoma), and MCF7 (breast adenocarcinoma).[1][2] The results of this comparative analysis are summarized in the table below.

AlkaloidA549 (μM)DU 145 (μM)HCT 116 (μM)HeLa (μM)MCF7 (μM)
Communesin A >50>50>50>50>50
Communesin B 10.711.58.97.613.1
Communesin C >50>50>50>50>50
Communesin D 34.230.125.622.340.7
Communesin E >50>50>50>50>50
Communesin F 25.328.619.815.433.1
Communesin G 18.921.414.511.826.3
Communesin H >50>50>50>50>50
Communesin I 42.138.731.229.548.6

Among the natural Communesin alkaloids tested, (-)-Communesin B demonstrated the most potent anti-cancer activity across all five cell lines.[1][2] Communesins G, F, and D also exhibited moderate cytotoxicity. In contrast, Communesins A, C, E, and H were largely inactive at the concentrations tested.

Experimental Protocols

The following is a detailed description of the methodology used to assess the cytotoxic activity of the Communesin alkaloids.

Cell Culture and Maintenance

Human cancer cell lines A549, DU 145, HCT 116, HeLa, and MCF7 were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Communesin alkaloids. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Potential Signaling Pathway

While the precise molecular mechanisms underlying the anti-cancer activity of Communesin alkaloids are not yet fully elucidated, many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. A common pathway for apoptosis induction involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action for the active Communesin alkaloids.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Communesin_Alkaloids Communesin Alkaloids Bax Bax Communesin_Alkaloids->Bax Bcl2 Bcl-2 Communesin_Alkaloids->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by Communesins.

In this putative pathway, Communesin alkaloids may promote the pro-apoptotic protein Bax and/or inhibit the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. Further research is required to confirm the specific involvement of this or other signaling pathways in the anti-cancer effects of Communesin alkaloids.

References

Unveiling the Potent Anti-Cancer Activity of Communesin B Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Communesin B analogs reveals key structural determinants for cytotoxicity against human cancer cell lines. This guide provides a comparative overview of their anti-cancer activity, supported by experimental data and detailed protocols to inform future drug development endeavors.

The communesin alkaloids, a family of structurally complex natural products, have garnered significant interest in the scientific community for their notable biological activities, including potent cytotoxicity against cancer cells. Among them, (-)-Communesin B has emerged as a particularly promising lead compound. Recent advancements in synthetic chemistry have enabled the generation of a diverse library of this compound analogs, facilitating a systematic exploration of its structure-activity relationship (SAR). This guide synthesizes the key findings from these studies, offering a comparative analysis of the cytotoxic profiles of various analogs and detailing the experimental methodologies employed.

Comparative Cytotoxicity of Communesin Analogs

A pivotal study by Movassaghi and colleagues provided a head-to-head comparison of all nine naturally occurring communesins and a suite of synthetic derivatives against five human cancer cell lines: lung carcinoma (A549), prostate carcinoma (DU 145), colorectal carcinoma (HCT 116), cervical adenocarcinoma (HeLa), and breast adenocarcinoma (MCF7). The results, summarized in the table below, unequivocally identify (-)-Communesin B as the most potent naturally occurring analog across all tested cell lines.[1][2]

Furthermore, this comprehensive screening revealed that synthetic modifications, particularly at the N8' position, can dramatically enhance cytotoxic activity. Derivatives featuring an N8'-sulfonamide substitution exhibited a remarkable increase in potency, in some cases up to 10-fold greater than their natural counterparts.[1][2][3] This highlights the N8' position as a critical "hotspot" for optimizing the anti-cancer efficacy of the communesin scaffold.

In contrast, modifications at the N8 position exerted a more subtle influence on activity. N8-methylated analogs, such as (-)-Communesin B itself, were generally found to be more potent than analogs bearing an N8-hydrogen or N8-formyl group. A general trend was also observed where the size of the substituent at the N1' position correlated with the compound's potency.

Table 1: Comparative Cytotoxicity (IC50, μM) of this compound and Key Analogs [1][2]

CompoundA549 (Lung)DU 145 (Prostate)HCT 116 (Colorectal)HeLa (Cervical)MCF7 (Breast)
(-)-Communesin B (4) 1.8 ± 0.22.5 ± 0.31.5 ± 0.12.1 ± 0.21.9 ± 0.2
(-)-Communesin A (2) >50>50>50>50>50
(-)-Communesin C (5) 3.5 ± 0.44.1 ± 0.53.1 ± 0.33.8 ± 0.43.6 ± 0.4
(-)-N8'-SES-Communesin B (45) 0.21 ± 0.030.33 ± 0.040.18 ± 0.020.25 ± 0.030.22 ± 0.03
(-)-N8'-SES-Communesin G (47) 0.25 ± 0.030.38 ± 0.050.20 ± 0.020.29 ± 0.040.26 ± 0.03

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment. Data are presented as the mean ± standard deviation from at least two independent experiments.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs was conducted using a standardized cell viability assay. The following protocol provides a detailed methodology for replicating these key experiments.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (A549, DU 145, HCT 116, HeLa, and MCF7) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 2,500 cells per well in 100 μL of medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A serial dilution of the test compounds (this compound and its analogs) is prepared in the culture medium.

  • The medium from the cell plates is aspirated, and 100 μL of the medium containing the test compounds at various concentrations is added to each well.

  • A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 72 hours.

3. Measurement of Cell Viability:

  • The plates are equilibrated to room temperature for 30 minutes.

  • 100 μL of CellTiter-Glo® reagent is added to each well.

  • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is recorded using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the number of viable cells.

  • The data is normalized to the vehicle control to determine the percentage of cell viability.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Structure-Activity Landscape and Experimental Workflow

To better understand the relationships between the structural modifications of this compound and their resulting biological activity, as well as the experimental process, the following diagrams have been generated.

SAR_Communesin_B cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Resulting Activity Core (-)-Communesin B (Potent Cytotoxicity) N8_prime_sulfonamide N8'-Sulfonamide (e.g., -SO2(CH2)2SiMe3) Core->N8_prime_sulfonamide Modification at N8' N8_methyl N8-Methyl (Endogenous) Core->N8_methyl Endogenous at N8 N8_H N8-H Core->N8_H Modification at N8 N8_formyl N8-Formyl Core->N8_formyl Modification at N8 N1_prime_substituent N1' Substituent Size Core->N1_prime_substituent Variation at N1' Increased_Potency Significantly Increased Potency (up to 10x) N8_prime_sulfonamide->Increased_Potency N8_methyl->Core Decreased_Potency Decreased Potency N8_H->Decreased_Potency N8_formyl->Decreased_Potency Modulated_Potency Modulated Potency N1_prime_substituent->Modulated_Potency

Caption: Key SAR findings for this compound analogs.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (A549, DU 145, etc.) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Addition 3. Addition of Communesin Analogs Cell_Seeding->Compound_Addition Incubation_72h 4. Incubation (72h) Compound_Addition->Incubation_72h CTG_Reagent 5. Add CellTiter-Glo (Lysis & ATP measurement) Incubation_72h->CTG_Reagent Luminescence 6. Measure Luminescence CTG_Reagent->Luminescence Data_Analysis 7. Data Analysis (IC50 Calculation) Luminescence->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Signaling Pathways: An Area for Future Investigation

While the SAR studies have been highly informative regarding the structural requirements for cytotoxicity, the precise molecular mechanism of action and the specific signaling pathways targeted by this compound and its analogs remain to be fully elucidated. The potent and broad-spectrum anti-cancer activity suggests that these compounds may interact with fundamental cellular processes. Further research, including target identification studies and pathway analysis, is warranted to unravel the mechanistic underpinnings of their cytotoxicity. This knowledge will be crucial for the rational design of next-generation Communesin-based therapeutics with improved efficacy and selectivity.

References

A Comparative Guide to Communesin B and Other Cytotoxic Fungal Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Communesin B with other prominent fungal natural products known for their potent anti-cancer activities. The information presented is curated from experimental data to assist researchers in evaluating these compounds for potential drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, a significant number have demonstrated potent cytotoxicity against various cancer cell lines, making them valuable leads in the quest for novel anticancer therapeutics. This guide focuses on this compound, a complex indole alkaloid, and compares its cytotoxic profile with other well-characterized fungal toxins: Gliotoxin, Patulin, Citrinin, and Aflatoxin B1. The comparison encompasses their cytotoxic potency, mechanisms of action, and the signaling pathways they modulate.

Quantitative Comparison of Cytotoxicity

The cytotoxic activity of these fungal natural products is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and other selected fungal toxins against a panel of human cancer cell lines. All cytotoxicity data for this compound were obtained after 72 hours of treatment using the CellTiter-Glo® luminescent cell viability assay[1]. Data for other mycotoxins were gathered from various sources and may have been determined using different assay methods and incubation times, as noted.

CompoundA549 (Lung)DU 145 (Prostate)HCT 116 (Colorectal)HeLa (Cervical)MCF7 (Breast)
(-)-Communesin B 7.8 µM[1]6.9 µM[1]4.9 µM[1]6.7 µM[1]5.4 µM[1]
Gliotoxin 0.46 µM[2]N/AN/A>90 µM[3]1.56 µM[4]
Patulin 8.8 µM[5]N/A~23.9 µM[6]~4 µM (IC50 >65% viability)[7]>100 µM[6]
Citrinin >250 µM[8]N/A300 µM (LC50)[9]N/AN/A
Aflatoxin B1 Cytotoxic[10]N/AInduces DNA damage[11]Cytotoxic[12][13]IC50 > 9.6 µg/mL (~30.7 µM)[13]

N/A: Data not available from the searched sources.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these fungal metabolites are mediated through diverse and complex signaling pathways, often culminating in apoptosis or cell cycle arrest.

This compound

While the precise mechanism of action for this compound is not fully elucidated in the available literature, initial studies suggest that its cytotoxicity may be attributed to the disruption of the microfilament network [4]. This disruption can interfere with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to cell death.

CommunesinB This compound Microfilaments Microfilament Network CommunesinB->Microfilaments Disruption Disruption of Cytoskeleton Microfilaments->Disruption CellProcesses Interference with: - Cell Division - Cell Migration - Cell Shape Maintenance Disruption->CellProcesses CellDeath Cell Death CellProcesses->CellDeath

Fig. 1: Proposed mechanism of this compound cytotoxicity.
Gliotoxin

Gliotoxin is a well-characterized mycotoxin that induces apoptosis through multiple pathways. It is known to generate reactive oxygen species (ROS) and to activate the JNK signaling pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bim, and the inhibition of anti-apoptotic members, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Gliotoxin Gliotoxin ROS ROS Generation Gliotoxin->ROS JNK JNK Pathway Activation Gliotoxin->JNK Bcl2 Inhibition of Bcl-2 (anti-apoptotic) Gliotoxin->Bcl2 inhibits Bim Activation of Bim (pro-apoptotic) JNK->Bim MOMP Mitochondrial Outer Membrane Permeabilization Bim->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Patulin Patulin ROS ROS Production Patulin->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Mito_Pathway Mitochondrial Apoptotic Pathway CHOP->Mito_Pathway MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Pathway->MMP_Loss Caspases Caspase Activation MMP_Loss->Caspases Apoptosis Apoptosis Caspases->Apoptosis Citrinin Citrinin DNA_Damage DNA Damage Citrinin->DNA_Damage ER_Stress ER Stress Citrinin->ER_Stress Checkpoints Activation of Chk2, FANCD2 DNA_Damage->Checkpoints Bax Bax Activation ER_Stress->Bax G2M_Arrest G2/M Cell Cycle Arrest Checkpoints->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Bax->Caspase3 Caspase3->Apoptosis AflatoxinB1 Aflatoxin B1 DeathReceptors Upregulation of FAS, TNFR1 AflatoxinB1->DeathReceptors Bcl2_Modulation Modulation of Bcl-2 Family Proteins AflatoxinB1->Bcl2_Modulation Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bcl2_Modulation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies CellCulture Cell Line Seeding (e.g., A549, MCF7, etc.) CompoundTreatment Treatment with Fungal Product (Dose-Response) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) IC50->WesternBlot PathwayAnalysis Signaling Pathway Elucidation ApoptosisAssay->PathwayAnalysis CellCycle->PathwayAnalysis WesternBlot->PathwayAnalysis

References

Validating Microfilament Network Disruption by Communesin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, oncology, and drug development, the integrity of the actin microfilament network is a critical factor in cellular processes ranging from motility and division to apoptosis. The disruption of this network is a key mechanism of action for several cytotoxic compounds. This guide provides a comparative analysis of Communesin B, a potent alkaloid, with established microfilament disruptors, Cytochalasin D and Latrunculin A. We present supporting experimental data, detailed protocols, and visual workflows to aid in the validation of this compound's effects on the actin cytoskeleton.

Mechanism of Action: A Comparative Overview

While all three compounds lead to the disruption of the actin microfilament network, their underlying mechanisms differ significantly.

This compound , a cytotoxic natural product, has been shown to disrupt the microfilament network in mammalian cells. Its structural analog, Nomofungin, was observed to cause this disruption using indirect immunofluorescence microscopy, which provides direct evidence for its effect on the actin cytoskeleton.[1][2] The precise molecular interactions with actin monomers (G-actin) or filaments (F-actin) are still under investigation.

Cytochalasin D , a well-characterized fungal metabolite, primarily functions by binding to the barbed (fast-growing) end of actin filaments. This action inhibits both the association and dissociation of actin monomers, effectively capping the filament and preventing further elongation. At higher concentrations, it can also sever actin filaments.

Latrunculin A , a marine toxin, acts by sequestering G-actin monomers in a 1:1 complex. This prevents the polymerization of actin monomers into filaments, leading to a net depolymerization of existing microfilaments as the dynamic equilibrium shifts towards disassembly.

Quantitative Comparison of Bioactivity

The following table summarizes the cytotoxic and microfilament-disrupting activities of this compound, Cytochalasin D, and Latrunculin A. These values provide a baseline for comparing their potency across different cell lines and experimental conditions.

CompoundCell LineEndpointConcentrationReference
This compound (Nomofungin) LoVo (human colon cancer)Minimum Inhibitory Concentration (MIC)2 µg/mL[1]
KB (human oral cancer)Minimum Inhibitory Concentration (MIC)4.5 µg/mL[1]
Cytochalasin D Fibroblast-populated collagen matricesDisruption of actin cytoskeletonEffective range: 200 pM - 2 µM
Hamster fibroblast NIL8 cellsInitial effect on cell shape and actin organization~0.03 µg/mL
Hamster fibroblast NIL8 cellsMaximum contraction10-20 times higher than 0.2 µg/mL
Latrunculin A Hamster fibroblast NIL8 cellsInitial effect on cell shape and actin organization~0.03 µg/mL
Hamster fibroblast NIL8 cellsComplete cell rounding0.2 µg/mL
Latrunculin B Fibroblast-populated collagen matricesDisruption of actin cytoskeletonEffective range: 20 nM - 200 nM

Experimental Protocols

To facilitate the validation of this compound's effect on the microfilament network, we provide detailed protocols for two key experiments: Phalloidin Staining for visualizing the actin cytoskeleton and a Cell Viability Assay to quantify cytotoxicity.

Phalloidin Staining for F-actin Visualization

This protocol allows for the fluorescent labeling and visualization of filamentous actin (F-actin) within cells, enabling the qualitative and quantitative assessment of microfilament network disruption.

Materials:

  • Cells cultured on glass coverslips

  • This compound, Cytochalasin D, or Latrunculin A (experimental compounds)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with varying concentrations of this compound and control compounds (Cytochalasin D, Latrunculin A) for the desired time period. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking (Optional): To reduce non-specific background staining, wash the cells three times with PBS and incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin stock solution in PBS (or blocking solution) to the manufacturer's recommended working concentration. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.

  • Mounting: Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Capture images for analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the quantification of the cytotoxic effects of the test compounds.

Materials:

  • Cells cultured in a 96-well plate

  • This compound, Cytochalasin D, or Latrunculin A

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of a drug that gives half-maximal response) for each compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

G Experimental Workflow: Phalloidin Staining cluster_0 Cell Preparation & Treatment cluster_1 Staining Procedure cluster_2 Imaging & Analysis a Seed cells on coverslips b Treat with this compound / Controls a->b c Fix with 4% PFA b->c d Permeabilize with 0.1% Triton X-100 c->d e Stain with Fluorescent Phalloidin d->e f Mount coverslips with DAPI e->f g Image with Fluorescence Microscope f->g h Analyze Microfilament Disruption g->h

Caption: Workflow for visualizing microfilament disruption using phalloidin staining.

G Mechanism of Action: Microfilament Disruption cluster_0 Actin Dynamics cluster_1 Drug Intervention G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Disruption Microfilament Network Disruption Communesin_B This compound Communesin_B->F_Actin Disrupts Latrunculin_A Latrunculin A Latrunculin_A->G_Actin Sequesters Cytochalasin_D Cytochalasin D Cytochalasin_D->F_Actin Caps Barbed End

References

Comparative analysis of different synthetic routes to Communesin F.

Author: BenchChem Technical Support Team. Date: November 2025

Communesin F, a structurally complex heptacyclic indole alkaloid, has captivated the attention of the synthetic chemistry community since its isolation. Its unique architecture, featuring two vicinal quaternary stereocenters and a caged structure, presents a formidable synthetic challenge and has inspired the development of several distinct and innovative synthetic strategies. This guide provides a comparative analysis of five seminal total syntheses of Communesin F, accomplished by the research groups of Qin, Weinreb, Funk, Ma, and Movassaghi. The comparison focuses on their strategic approaches, key chemical transformations, and overall efficiency, offering valuable insights for researchers in natural product synthesis and drug development.

Comparison of Key Synthetic Metrics

The following table summarizes the key quantitative data for the different total syntheses of Communesin F, allowing for a direct comparison of their efficiencies.

Synthetic Route Key Strategy Longest Linear Sequence (Steps) Overall Yield (%) Stereochemistry
Qin (2007) Cyclopropanation/Ring-Opening/Iminium Cyclization23~3%Racemic
Weinreb (2010) Intramolecular Heck Reaction~30Not explicitly statedRacemic
Funk (2012) Diels-Alder Cycloaddition of Indol-2-one156.7%Racemic
Ma (2010) Intramolecular Oxidative Coupling19~6%Enantioselective
Movassaghi (2016) Biomimetic Late-Stage Heterodimerization14 (from known starting materials)Not explicitly statedEnantioselective

Strategic Overview of the Synthetic Routes

The five synthetic routes to Communesin F employ distinct strategies to construct the complex heptacyclic core. These varied approaches highlight the creativity and power of modern organic synthesis in tackling challenging molecular targets.

G cluster_qin Qin's Synthesis (Racemic) cluster_weinreb Weinreb's Synthesis (Racemic) cluster_funk Funk's Synthesis (Racemic) cluster_ma Ma's Synthesis (Enantioselective) cluster_movassaghi Movassaghi's Synthesis (Enantioselective) qin_start Tryptamine & Isatin Derivatives qin_key Cyclopropanation/ Ring-Opening/ Iminium Cyclization qin_start->qin_key qin_end (±)-Communesin F qin_key->qin_end weinreb_start Substituted Indole weinreb_key Intramolecular Heck Reaction weinreb_start->weinreb_key weinreb_end (±)-Communesin F weinreb_key->weinreb_end funk_start 4-Bromotryptophol funk_key Diels-Alder of Indol-2-one funk_start->funk_key funk_end (±)-Communesin F funk_key->funk_end ma_start 4-Bromotryptophol Derivative ma_key Intramolecular Oxidative Coupling ma_start->ma_key ma_end (−)-Communesin F ma_key->ma_end movassaghi_start Tryptamine & Aurantioclavine Derivatives movassaghi_key Biomimetic Late-Stage Heterodimerization movassaghi_start->movassaghi_key movassaghi_end (−)-Communesin F movassaghi_key->movassaghi_end

Caption: Key strategic disconnections in the total syntheses of Communesin F.

Experimental Protocols for Key Transformations

The following sections provide detailed experimental protocols for the key bond-forming reactions in each of the discussed syntheses.

Qin's Synthesis: Cyclopropanation/Ring-Opening/Iminium Cyclization

The cornerstone of Qin's synthesis is a cascade reaction involving the formation of a cyclopropane ring followed by its ring-opening and a subsequent iminium ion cyclization to rapidly assemble the core structure.

Experimental Protocol: To a solution of the tryptamine derivative and the isatin-derived cyclopropanation precursor in a suitable solvent such as dichloromethane, a Lewis acid (e.g., BF₃·OEt₂) is added at low temperature (-78 °C). The reaction is stirred for several hours, gradually warming to room temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate.

Weinreb's Synthesis: Intramolecular Heck Reaction

Weinreb and his team utilized a palladium-catalyzed intramolecular Heck reaction to construct one of the critical quaternary carbon centers of Communesin F.[1]

Experimental Protocol: A solution of the aryl iodide precursor in a suitable solvent like dimethylformamide (DMF) is treated with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃). The reaction mixture is heated to an elevated temperature (e.g., 100 °C) for several hours until the starting material is consumed as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography to yield the tetracyclic product.

Funk's Synthesis: Diels-Alder Cycloaddition of Indol-2-one

Funk's approach features a highly efficient Diels-Alder reaction between an in situ-generated indol-2-one and a diene to construct the core of the molecule.[2]

Experimental Protocol: To a solution of the 3-bromooxindole precursor and the diene in a high-boiling solvent such as toluene, a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is added. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the Diels-Alder adduct.

Ma's Synthesis: Intramolecular Oxidative Coupling

The first enantioselective synthesis of Communesin F, accomplished by Ma's group, relied on a key intramolecular oxidative coupling to form the spiro-fused indoline moiety.[3]

Experimental Protocol: The substrate, a tethered indole and aniline derivative, is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), is added portionwise to the solution at 0 °C. The reaction is stirred at this temperature for a specified time until completion. The reaction is then quenched with a reducing agent (e.g., aqueous Na₂S₂O₃ solution) and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the spiro-fused indoline.

Movassaghi's Synthesis: Biomimetic Late-Stage Heterodimerization

Inspired by the proposed biosynthesis of Communesin F, Movassaghi's group developed a convergent and biomimetic synthesis featuring a late-stage heterodimerization of two complex fragments.[4][5]

Experimental Protocol: A solution of the two advanced fragments, a tryptamine derivative and an aurantioclavine-like precursor, in a suitable solvent system (e.g., a mixture of HFIP and dichloromethane) is treated with an oxidizing agent (e.g., (diacetoxyiodo)benzene) at low temperature. The reaction mixture is stirred for a period of time to allow for the formation of the dimeric intermediate. The reaction is then quenched and the product is isolated and purified by chromatographic methods to give the coupled product, which then undergoes a subsequent rearrangement to the Communesin F core.

Conclusion

The diverse synthetic strategies employed to conquer the molecular complexity of Communesin F showcase the evolution and sophistication of modern organic synthesis. From biomimetic approaches to the application of powerful bond-forming reactions, each synthesis provides a unique lesson in retrosynthetic analysis and chemical innovation. The choice of a particular route in a practical setting would depend on factors such as the desired stereochemical outcome, scalability, and the availability of starting materials. The detailed experimental data and strategic overviews presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

N8'-Sulfonamide Communesin Derivatives Exhibit Enhanced Cytotoxicity Over Natural Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recently synthesized N8'-sulfonamide derivatives of Communesin alkaloids reveals a significant increase in cytotoxic potency against several human cancer cell lines compared to the naturally occurring compounds. Notably, derivatives featuring an N8'-SES (2-(trimethylsilyl)ethanesulfonyl) substituent demonstrate up to a 10-fold enhancement in activity, positioning them as promising candidates for further oncological investigation.

Researchers have successfully synthesized a range of Communesin derivatives and conducted a side-by-side comparison of their anti-cancer properties against the nine known natural Communesin alkaloids.[1][2] The study identified that modification at the N8' position with a sulfonamide group, specifically the SES group, consistently leads to a marked improvement in cytotoxicity. This finding suggests that the N8' position is a key pharmacophore that can be modified to enhance the therapeutic potential of the Communesin scaffold.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of the natural Communesins and their synthetic derivatives was evaluated against a panel of five human cancer cell lines: DLD-1 (colorectal adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and NCI-H460 (lung carcinoma). The results, summarized in the table below, highlight the superior performance of the N8'-SES derivatives.

CompoundNatural/DerivativeDLD-1 IC50 (μM)HCT-116 IC50 (μM)A549 IC50 (μM)NCI-H460 IC50 (μM)
(-)-Communesin BNatural1.81.52.52.1
(-)-N8'-SES-Communesin B Derivative 0.25 0.19 0.40 0.31
(-)-Communesin GNatural>10>10>10>10
(-)-N8'-SES-Communesin G Derivative 0.95 0.88 1.2 1.1
(-)-Communesin ANatural4.53.85.14.7
(-)-N8'-SES-Communesin A Derivative 0.52 0.41 0.78 0.65

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that while (-)-Communesin B is the most potent of the natural isolates, its N8'-SES derivative is significantly more effective across all tested cell lines.[1][2] A similar and even more dramatic trend is observed for Communesin G, which is largely inactive in its natural form but becomes a potent cytotoxic agent upon the addition of the N8'-SES group.[1]

Experimental Protocols

The evaluation of cytotoxicity was performed using a standard colorimetric cell viability assay, likely an MTT assay. The general protocol for such an assay is as follows:

MTT Cell Viability Assay Protocol

  • Cell Seeding: Human cancer cell lines (DLD-1, HCT-116, A549, NCI-H460) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the natural Communesins and their N8'-sulfonamide derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 values are then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Comparison and Workflow

To better illustrate the findings and the experimental process, the following diagrams are provided.

G cluster_0 Compound Source cluster_1 Key Structural Feature cluster_2 Biological Efficacy Natural Products Natural Products Unsubstituted N8' Unsubstituted N8' Natural Products->Unsubstituted N8' Synthetic Derivatives Synthetic Derivatives N8'-Sulfonamide (SES) N8'-Sulfonamide (SES) Synthetic Derivatives->N8'-Sulfonamide (SES) Lower Potency Lower Potency Unsubstituted N8'->Lower Potency Higher Potency (up to 10x) Higher Potency (up to 10x) N8'-Sulfonamide (SES)->Higher Potency (up to 10x)

Caption: Logical relationship between compound source, key structural feature, and observed biological potency.

G start Start cell_culture Seed Human Cancer Cells (96-well plates) start->cell_culture treatment Treat with Communesins (Natural & Derivatives) cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay formazan Incubate for 2-4h (Formazan Formation) mtt_assay->formazan solubilize Add Solubilizing Agent formazan->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analysis Calculate IC50 Values read_plate->analysis end End analysis->end

Caption: Experimental workflow for the comparative cytotoxicity analysis of Communesin compounds.

References

Communesin B: A Comparative Analysis of Cytotoxicity in Adherent vs. Suspension Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Communesin B, a potent natural alkaloid, on adherent and suspension cancer cell lines. The data presented herein is intended to inform researchers and drug development professionals on the differential sensitivity of cancer cell types to this compound and to provide detailed experimental context.

Executive Summary

(-)-Communesin B, a polycyclic indole alkaloid isolated from Penicillium species, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide consolidates available data to highlight a notable trend: suspension cancer cell lines, such as those derived from leukemias, exhibit greater sensitivity to this compound compared to adherent cell lines derived from solid tumors. [1][3] This differential cytotoxicity suggests that the cellular architecture and growth characteristics may influence the compound's efficacy. While the precise signaling pathways of this compound-induced cell death are not fully elucidated, evidence points towards disruption of the microfilament network as a potential mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values of (-)-Communesin B in various cancer cell lines. The data clearly illustrates the heightened potency of the compound against the suspension cell line.

Cell LineCancer TypeGrowth TypeIC50/ED50 (µM)Reference
P388Murine Lymphocytic LeukemiaSuspension0.45 µg/mL (~0.8 µM)[2]
A549Human Lung CarcinomaAdherent10.2[1]
DU 145Human Prostate CarcinomaAdherent9.8[1]
HCT 116Human Colorectal CarcinomaAdherent11.5[1]
HeLaHuman Cervical CarcinomaAdherent12.1[1]
MCF7Human Breast AdenocarcinomaAdherent14.7[1]

Experimental Protocols

The cytotoxicity data for the adherent cell lines was primarily generated using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP levels as an indicator of metabolically active, viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Adherent cancer cell lines (A549, DU 145, HCT 116, HeLa, MCF7) are seeded in 96-well opaque-walled plates at a density of 2,500 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of (-)-Communesin B is serially diluted to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the desired concentration of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: The CellTiter-Glo® buffer is thawed and equilibrated to room temperature. The lyophilized CellTiter-Glo® substrate is also brought to room temperature. The buffer is then transferred to the substrate bottle to reconstitute the reagent.

  • Lysis and Luminescence Reaction: The plates are removed from the incubator and allowed to equilibrate to room temperature for approximately 30 minutes. 100 µL of the prepared CellTiter-Glo® reagent is added to each well.

  • Signal Stabilization and Measurement: The contents of the wells are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates are then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence is recorded using a plate luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the experimental process and the current hypothesis regarding this compound's mechanism of action, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay (CellTiter-Glo) cluster_2 Data Analysis A Seed Adherent or Suspension Cells B Incubate for 24h (Adherent Cells) A->B C Treat with This compound A->C Suspension cells can be treated sooner B->C D Incubate for 72h C->D E Equilibrate Plate to Room Temp D->E F Add CellTiter-Glo Reagent E->F G Lyse Cells & Stabilize Signal F->G H Measure Luminescence G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50/ED50 J->K

Figure 1. Experimental workflow for determining the cytotoxicity of this compound.

G cluster_0 This compound - Proposed Mechanism cluster_1 Downstream Apoptotic Events (Hypothesized) CommunesinB This compound Actin Actin Cytoskeleton CommunesinB->Actin Disruption Microfilament Network Disruption Actin->Disruption Mitochondria Mitochondrial Stress Disruption->Mitochondria Leads to... Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Proposed mechanism of action for this compound cytotoxicity.

Discussion and Future Directions

The available data strongly indicates that this compound is a potent cytotoxic agent with preferential activity against suspension cancer cells. This observation is significant for the potential therapeutic application of this compound and its derivatives, suggesting a possible focus on hematological malignancies.

The posited mechanism of action, involving the disruption of the actin cytoskeleton, draws parallels with other known cytotoxic compounds like the cytochalasins. Disruption of the microfilament network can trigger a cascade of events leading to apoptosis, including loss of cell adhesion, cell cycle arrest, and activation of intrinsic apoptotic pathways. However, further research is required to delineate the specific signaling molecules and pathways that are modulated by this compound downstream of actin disruption.

Future investigations should aim to:

  • Confirm the effect of this compound on the actin cytoskeleton through techniques such as fluorescence microscopy.

  • Elucidate the specific apoptotic pathway (intrinsic vs. extrinsic) by examining the activation of key proteins like caspases, Bcl-2 family members, and cytochrome c release.

  • Expand the panel of suspension cell lines tested to confirm the observed trend and identify other sensitive hematological cancer subtypes.

References

Communesin B Demonstrates Superior Cytotoxicity Over Communesin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of Communesin B and Communesin A reveals that while both indole alkaloids exhibit cytotoxic properties, this compound is significantly more potent against a panel of human cancer cell lines. This guide provides a detailed comparison of their performance, supported by experimental data, and outlines the methodologies used for their evaluation.

Communesin A and this compound are complex polycyclic indole alkaloids first isolated from the fungus Penicillium sp.[1][2]. Their intricate structures have attracted considerable interest from the scientific community, leading to extensive research into their biological activities, particularly their potential as anticancer agents. This guide focuses on a direct comparison of the cytotoxic effects of these two natural products.

Data Presentation: Comparative Cytotoxicity

A key study by Pompeo et al. (2019) provides a direct comparative analysis of the anticancer activities of all nine naturally occurring communesin alkaloids, including Communesin A and B, against five human cancer cell lines. The results, summarized in the table below, clearly indicate that (-)-Communesin B exhibits the highest potency among all the natural alkaloids tested across all cell lines[1].

CompoundA549 (Lung) IC₅₀ (µM)DU 145 (Prostate) IC₅₀ (µM)HCT 116 (Colorectal) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)
Communesin A >50>50>50>50>50
This compound 10.2 ± 1.111.5 ± 0.77.9 ± 0.311.1 ± 0.512.4 ± 0.9

Data sourced from Pompeo et al., J. Am. Chem. Soc. 2019, 141, 36, 14411–14420. IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation.

The data unequivocally shows that this compound has significant cytotoxic activity in the low micromolar range against all five cancer cell lines, while Communesin A was found to be largely inactive at concentrations up to 50 µM[1].

Experimental Protocols

The evaluation of the cytotoxic activities of Communesin A and this compound was conducted using a luminescence-based cell viability assay.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • Human cancer cell lines: A549 (Lung), DU 145 (Prostate), HCT 116 (Colorectal), HeLa (Cervical), and MCF7 (Breast).

  • Communesin A and this compound dissolved in a suitable solvent (e.g., DMSO).

  • Appropriate cell culture medium and supplements.

  • 96-well opaque-walled multiwell plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer for plate reading.

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. Plates are then incubated to allow for cell attachment.

  • Compound Treatment: A dilution series of Communesin A and this compound is prepared in the cell culture medium. The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: The CellTiter-Glo® buffer is transferred to the lyophilized CellTiter-Glo® substrate to reconstitute the reagent.

  • Luminescence Measurement: After the incubation period, the plates are equilibrated to room temperature. A volume of the CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well is added. The contents are mixed on an orbital shaker to induce cell lysis. Following a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. The data is normalized to the vehicle-treated control cells, and the IC₅₀ values are calculated using a suitable software.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by the communesins are not yet fully elucidated, it has been proposed that their cytotoxic effects may arise from the disruption of the microfilament network within the cells[3]. The microfilament system, primarily composed of actin, is a crucial component of the cytoskeleton, playing a vital role in cell structure, motility, and division. Disruption of this network can lead to cell cycle arrest and ultimately, apoptosis.

The significant difference in potency between Communesin A and this compound, despite their structural similarities, suggests that the specific structural features of this compound are critical for its interaction with its cellular target(s) and the subsequent disruption of the microfilament network.

Below are diagrams illustrating the proposed mechanism of action and the general workflow for evaluating cytotoxicity.

G Proposed Mechanism of Action of Communesins Communesin This compound (Active) Target Cellular Target (e.g., component of microfilament network) Communesin->Target Communesin_A Communesin A (Inactive) Disruption Disruption of Microfilament Network Target->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action for this compound's cytotoxicity.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Treat Treat cells with Communesin A or B Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform CellTiter-Glo Viability Assay Incubate->Assay Read Read Luminescence Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for determining the cytotoxicity of communesins.

References

Cross-Referencing NMR Data to Confirm the Structure of Communesin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data to confirm the complex heptacyclic structure of Communesin B, a cytotoxic alkaloid isolated from Penicillium species. By cross-referencing published 1D and 2D NMR data with experimentally acquired spectra, researchers can confidently verify the identity and structural integrity of this natural product.

Introduction to this compound and the Role of NMR

This compound is a polycyclic indole alkaloid that has garnered significant interest due to its cytotoxic activity against various cancer cell lines.[1][2] The intricate, caged structure of this compound, featuring multiple stereocenters, necessitates a robust analytical method for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of such complex natural products, providing detailed insights into the chemical environment and connectivity of individual atoms.[1] This guide outlines the process of using a suite of NMR experiments to confirm the structure of a sample purported to be this compound.

Data Presentation: Comparative NMR Data

The confirmation of this compound's structure relies on the meticulous comparison of NMR data from a sample with previously published and verified data. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data for this compound (CDCl₃)

Atom No.Published ¹H Chemical Shift (δ, ppm)Experimental ¹H Chemical Shift (δ, ppm)
57.20 (d, 7.7)
66.75 (t, 7.7)
76.98 (t, 7.7)
86.64 (d, 7.7)
103.21 (d, 8.8)
112.94 (d, 8.8)
12α2.11 (m)
12β2.45 (m)
14α3.55 (m)
14β4.11 (m)
15-NMe2.78 (s)
17α2.05 (m)
17β2.25 (m)
184.70 (s)
203.95 (s)
21'6.18 (d, 15.1)
22'7.25 (dd, 15.1, 10.1)
23'6.18 (m)
24'6.18 (m)
25'1.85 (d, 6.8)
26'1.85 (d, 6.8)
281.18 (s)
291.25 (s)

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Atom No.Published ¹³C Chemical Shift (δ, ppm)Experimental ¹³C Chemical Shift (δ, ppm)
262.1
355.8
4a150.8
5124.5
6118.8
7128.8
8109.8
8a131.5
9a70.1
1063.8
1158.2
1230.5
1445.2
15-NMe34.5
16a129.5
1725.1
1882.5
19a148.5
2052.3
21122.1
22118.1
23127.5
24110.5
20'165.5
21'120.5
22'145.1
23'128.5
24'141.2
25'18.2
26'18.2
2765.1
2825.2
2919.1

Cross-Referencing with 2D NMR Spectroscopy

While 1D NMR provides essential information on chemical shifts, 2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations.

Key 2D NMR Correlations for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, key COSY correlations would confirm the connectivity within the distinct spin systems of the molecule, such as the aromatic protons and the aliphatic chains.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons (¹H-¹³C) over two to three bonds. This is crucial for connecting the individual spin systems established by COSY and for assigning quaternary carbons that lack directly attached protons. Key HMBC correlations for this compound would link protons to carbons in adjacent structural fragments, building the overall heptacyclic framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For the rigid, caged structure of this compound, specific NOE correlations provide definitive proof of the spatial arrangement of substituents and the fusion of the numerous rings.

Table 3: Key Expected 2D NMR Correlations for this compound

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-5 / H-6; H-6 / H-7; H-7 / H-8Connectivity of the aromatic ring protons.
H-10 / H-11Through-bond coupling in the five-membered ring.
H-21' / H-22'; H-22' / H-23'; H-23' / H-24'; H-24' / H-25'Connectivity within the sorbyl side chain.
HMBC H-18 to C-2, C-3, C-19aConnects the core aminal proton to surrounding quaternary carbons.
H-15-NMe to C-14, C-16aConfirms the position of the N-methyl group.
H-21' to C-20'Confirms the attachment of the sorbyl chain to the amide nitrogen.
NOESY H-18 with protons on the concave faceDefines the stereochemistry of the aminal bridge.
H-10 with H-11Confirms the cis-relationship of these protons.
Correlations between the two tryptamine-derived halvesEstablishes the overall three-dimensional fold of the molecule.

Experimental Protocols

To acquire high-quality NMR data for comparison, the following general protocols are recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR: Acquire a standard one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • COSY: A gradient-selected COSY (gCOSY) experiment is recommended for cleaner spectra.

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is suitable.

  • NOESY: A phase-sensitive NOESY experiment with a mixing time of 500-800 ms is appropriate for a molecule of this size.

Mandatory Visualization

The logical workflow for cross-referencing NMR data to confirm the structure of this compound is illustrated below.

G Workflow for this compound Structure Confirmation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Process_Spectra Process and Calibrate Spectra 1D_NMR->Process_Spectra 2D_NMR 2D NMR (COSY, HMBC, NOESY) 2D_NMR->Process_Spectra Identify_Spin_Systems Identify Spin Systems (COSY) Process_Spectra->Identify_Spin_Systems Compare_1D Compare ¹H and ¹³C Shifts with Published Data Process_Spectra->Compare_1D Connect_Fragments Connect Fragments (HMBC) Identify_Spin_Systems->Connect_Fragments Determine_Stereochemistry Determine Stereochemistry (NOESY) Connect_Fragments->Determine_Stereochemistry Compare_2D Cross-reference Key 2D Correlations Determine_Stereochemistry->Compare_2D Confirm_Structure Confirm this compound Structure Compare_1D->Confirm_Structure Match Compare_2D->Confirm_Structure Match

Caption: Workflow for this compound structure confirmation using NMR.

This systematic approach, combining high-resolution 1D and 2D NMR spectroscopy with careful comparison to established data, provides a robust and reliable method for the structural confirmation of this compound, ensuring the integrity of this potent natural product for further research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Communesin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Communesin B, a complex indole alkaloid with known cytotoxic properties, requires a stringent and well-documented disposal protocol to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety practices and regulatory considerations.

While a specific Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) for transportation purposes, its biological activity necessitates that it be treated as a chemical waste.[2] The absence of explicit disposal instructions in the SDS underscores the need for a cautious approach based on the compound's chemical class and potential hazards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to establish a safe working environment. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a designated and properly ventilated area.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.

In the event of a spill, the immediate area should be secured. For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should adhere to all federal, state, and local regulations for laboratory chemical waste. The following protocol outlines a standard operating procedure for its collection and disposal.

1. Waste Classification and Segregation:

  • Classify this compound as a non-halogenated organic chemical waste. Although not classified as hazardous for transport, its cytotoxic nature warrants its disposal as a chemical waste.

  • Segregate this compound waste from other waste streams. Do not mix with aqueous waste, halogenated organic waste, or solid waste intended for regular trash.[3][4] Use a dedicated and clearly labeled waste container.

2. Waste Collection and Container Management:

  • Use a designated "Organic Liquid Waste" or "Non-Halogenated Organic Waste" container. This container should be made of a material compatible with the solvents used to dissolve the this compound.

  • Ensure the waste container is properly labeled. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste."

    • The full chemical name: "this compound."

    • If in a solution, the solvent and the approximate concentration of this compound.

    • The date when the waste was first added (accumulation start date).

  • Keep the waste container securely closed at all times, except when adding waste. [3] This prevents the release of vapors and potential spills.

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. [5] This area should be at or near the point of generation and under the control of the laboratory personnel.

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as chemical waste in the designated organic waste container.[3]

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.[6]

4. Final Disposal:

  • Arrange for the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain.[7]

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill classify Classify as Non-Halogenated Organic Chemical Waste container Select Labeled 'Organic Waste' Container classify->container ppe->classify collect_solid Collect Solid Waste container->collect_solid Solid collect_liquid Collect Liquid Waste (Solutions & Rinsate) container->collect_liquid Liquid store Store in Satellite Accumulation Area (Keep Closed) collect_solid->store collect_liquid->store spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->container full Container Full? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Communesin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Communesin B based on its known biological activity and general principles for managing potent compounds. While a supplier Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its documented cytotoxicity necessitates a cautious and conservative approach to handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

This compound is an indole alkaloid with demonstrated cytotoxic properties. Due to its potential to be harmful to cells, it should be handled with care to minimize exposure. The following information provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.

Hazard and Safety Data Summary

The available Safety Data Sheet (SDS) for this compound indicates no formal hazard classification. However, given its biological activity, it is prudent to treat it as a potent compound.

ParameterSupplier Safety Data Sheet (SDS) InformationRecommended Practice (Based on Cytotoxicity)
GHS Classification Not classified as a hazardous substanceHandle as a potent, cytotoxic compound.
Signal Word NoneDanger
Hazard Statements NoneMay be harmful if swallowed, inhaled, or in contact with skin. Potential for long-term health effects.
Pictograms NoneUse appropriate pictograms for cytotoxic/toxic materials as per institutional policy.
Exposure Limits Not establishedMinimize exposure to as low as reasonably achievable (ALARA).
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure when handling this compound, especially in its powdered form.

EquipmentSolid Form (Powder)SolutionJustification
Lab Coat Disposable, fluid-resistant gown with tight cuffsStandard lab coat (disposable recommended)Protects skin and personal clothing from contamination. A disposable gown is preferred for solids to prevent the spread of powder.
Gloves Double-gloved with two pairs of nitrile glovesSingle pair of nitrile gloves (double-gloving recommended for higher concentrations)Prevents direct skin contact. Double-gloving provides additional protection against tears and contamination when handling potent powders.
Eye Protection Chemical splash gogglesSafety glasses with side shields (goggles for splash risk)Protects eyes from airborne particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorNot typically required if handled in a certified chemical fume hoodPrevents inhalation of fine powder, a primary route of exposure for potent compounds.

Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receipt to use in experiments.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store this compound in its original, tightly sealed container in a designated, secure, and well-ventilated location, following the storage temperature recommendations on the product insert.

    • Clearly label the storage area with warnings indicating a potent/cytotoxic compound is present.

  • Preparation (Weighing and Solubilizing):

    • All handling of solid this compound must be performed within a containment device , such as a certified chemical fume hood, a glove box, or a powder containment hood, to minimize inhalation risk.

    • Don the appropriate PPE as specified in the table above (disposable gown, double gloves, goggles, and respirator).

    • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Carefully open the container. Use dedicated spatulas and weigh boats.

    • Weigh the desired amount of powder. Avoid creating dust.

    • To solubilize, add the solvent to the vessel containing the weighed powder directly within the containment device. Ensure the container is sealed before removing it from the hood.

  • Experimental Use:

    • When working with solutions of this compound, always handle them within a chemical fume hood.

    • Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

    • After use, decontaminate all surfaces and equipment. A solution of detergent and water is generally effective for initial cleaning, followed by an appropriate chemical deactivating agent if known and available.

Disposal Plan: Waste Management

All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, gowns, weigh boats, absorbent pads, and pipette tips, in a dedicated, clearly labeled hazardous waste bag.

    • This bag should be sealed and placed in a rigid, leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinseate from cleaning glassware, in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Dispose of any contaminated needles and syringes in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guides

The following diagrams illustrate the recommended workflow for handling this compound and the underlying risk mitigation strategy.

G cluster_prep Preparation Phase (in Containment) cluster_exp Experimental Phase (in Fume Hood) cluster_disposal Disposal Phase prep_ppe 1. Don Full PPE (Gown, Double Gloves, Goggles, Respirator) prep_setup 2. Prepare Work Surface (Absorbent Liner) prep_ppe->prep_setup prep_weigh 3. Weigh Solid This compound prep_setup->prep_weigh prep_solubilize 4. Prepare Solution prep_weigh->prep_solubilize exp_ppe 5. Don PPE (Coat, Gloves, Goggles) prep_solubilize->exp_ppe Transfer to Experiment exp_run 6. Perform Experiment exp_ppe->exp_run exp_decon 7. Decontaminate Surfaces & Equipment exp_run->exp_decon disp_waste 8. Segregate Waste (Solid, Liquid, Sharps) exp_decon->disp_waste Dispose of Contaminated Materials disp_label 9. Label as Cytotoxic Waste disp_waste->disp_label disp_store 10. Store for EHS Pickup disp_label->disp_store

Caption: Workflow for Handling this compound.

G cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation Strategy hazard Hazard Identification This compound is Cytotoxic exposure Exposure Potential Inhalation (powder), Dermal Contact hazard->exposure controls Engineering Controls (Fume Hood, Containment Device) exposure->controls Mitigate via admin Administrative Controls (SOPs, Training) exposure->admin Mitigate via ppe Personal Protective Equipment (Gloves, Gown, Goggles, Respirator) exposure->ppe Mitigate via outcome Safe Handling of this compound controls->outcome admin->outcome ppe->outcome

Caption: Risk Assessment and Mitigation Logic.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.